11-keto Fluprostenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHJAKZGBRYTF-KYUUVOLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102829 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62145-07-7 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62145-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 11-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of 11-keto Fluprostenol, a synthetic prostaglandin analog. It details the compound's receptor interactions, primary and secondary signaling cascades, and the experimental methodologies used to elucidate these pathways.
Introduction
This compound is a synthetic analog of prostaglandin D2 (PGD2) and a derivative of Fluprostenol, formed by the oxidation of the hydroxyl group at the C-11 position to a ketone.[1][2] Its parent compound, Fluprostenol, is a potent and stable analog of Prostaglandin F2α (PGF2α) that primarily acts as a potent agonist for the prostaglandin F receptor (FP receptor).[1] While this compound exhibits moderate binding to the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2 receptor) and virtually no activity at the prostaglandin D1 (DP1) receptor, its mechanism of action is largely understood through the lens of the FP receptor, a G-protein coupled receptor (GPCR) that it shares with its parent compound.
The FP receptor is integral to numerous physiological processes, including uterine contraction, intraocular pressure regulation, and adipocyte differentiation. Understanding the precise molecular interactions and downstream signaling events initiated by this compound is critical for its therapeutic application and the development of next-generation receptor modulators.
Receptor Binding Profile & Pharmacology
The primary molecular target for the biological activity of fluprostenol analogs is the FP receptor. This compound also interacts with the CRTH2/DP2 receptor. The binding affinities and functional potencies of these interactions are critical determinants of the compound's pharmacological profile.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for the parent compound, Fluprostenol, which informs the understanding of this compound's interaction with the FP receptor. Data for this compound is less prevalent in the literature.
| Compound | Receptor | Species | Assay Type | Cell Line / Tissue | Value | Reference |
| Fluprostenol | FP | Human | Radioligand Binding | Recombinant FP Receptor | IC50 = 3.5 nM | |
| Fluprostenol | FP | Rat | Radioligand Binding | Recombinant FP Receptor | IC50 = 7.5 nM | |
| Fluprostenol | FP | Rat | Adipose Differentiation | Primary Adipocyte Precursors | IC50 = 3-10 x 10⁻¹¹ M | |
| PGF2α | FP | Human | Inositol Phosphate Turnover | HEK-293 | EC50 ~ 1 nM | |
| Fluprostenol | FP | Bovine | TM Contraction Inhibition | Trabecular Meshwork | 10⁻⁶ M (Effective Conc.) | |
| This compound | CRTH2/DP2 | - | Binding Assay | - | Moderate Binding | |
| This compound | DP1 | - | Activity Assay | - | No Activity |
Core Signaling Pathways
As a GPCR agonist, this compound initiates a cascade of intracellular events upon binding to the FP receptor. The canonical pathway involves the activation of Gαq proteins, leading to downstream effector modulation.
Primary Transduction Pathway: Gαq - PLC - IP3/DAG Cascade
The FP receptor is predominantly coupled to the Gq/11 family of heterotrimeric G proteins. Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of Gαq-GTP from the Gβγ dimer, initiating the primary signaling cascade.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C-beta (PLCβ).
-
IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the plasma membrane synergistically activate Protein Kinase C (PKC).
Activated PKC proceeds to phosphorylate a multitude of cellular proteins, leading to a wide range of physiological responses.
Secondary & Regulatory Pathways
Beyond the primary Gq cascade, FP receptor activation can modulate other signaling networks and is subject to regulatory mechanisms like β-arrestin-mediated desensitization.
-
MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is crucial for regulating gene expression, proliferation, and differentiation.
-
Rho/Rho Kinase Pathway: The FP receptor has also been shown to couple to Rho-mediated signaling, which plays a significant role in regulating the actin cytoskeleton, cell shape, and contractility.
-
β-Arrestin Recruitment: Like most GPCRs, the agonist-bound FP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It also acts as a scaffold protein, initiating a second wave of signaling (e.g., via the ERK pathway) and targeting the receptor for internalization into endosomes.
Key Experimental Protocols
The mechanism of action of FP receptor agonists has been defined through a variety of in vitro assays. The following sections detail the generalized protocols for key experiments.
Inositol Phosphate (IP) Accumulation Assay
This functional assay directly measures the product of PLC activation and is a gold standard for assessing Gq-coupled receptor activity.
Protocol Steps:
-
Cell Culture & Labeling: Culture cells stably expressing the FP receptor (e.g., HEK293-FP) and label them overnight with myo-[³H]inositol. This incorporates the radiolabel into the cellular phosphoinositide pool, including PIP2.
-
Assay Buffer Incubation: Wash cells to remove excess radiolabel and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of radiolabeled inositol phosphates (IPs).
-
Compound Stimulation: Add varying concentrations of this compound or other test compounds and incubate for a defined period (e.g., 30-60 minutes) to stimulate the receptor.
-
Lysis and Extraction: Terminate the reaction by aspirating the buffer and lysing the cells with a suitable acid (e.g., perchloric acid).
-
IP Separation: Separate the accumulated [³H]-IPs from the free [³H]inositol and other cellular components using anion-exchange chromatography columns.
-
Quantification: Quantify the radioactivity of the eluted IP fraction using liquid scintillation counting. Data are typically plotted as concentration-response curves to determine EC50 values.
Intracellular Calcium Mobilization Assay
This assay provides a real-time kinetic measurement of the IP3-mediated release of intracellular calcium.
Protocol Steps:
-
Cell Culture: Plate cells expressing the FP receptor onto black-walled, clear-bottom microplates suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These acetoxymethyl (AM) esters are cell-permeant and are cleaved by intracellular esterases, trapping the active dye in the cytosol.
-
Baseline Measurement: Wash the cells to remove extracellular dye. Measure the baseline fluorescence using a plate reader equipped with appropriate excitation/emission filters (e.g., a FLIPR or FlexStation).
-
Compound Addition & Reading: Use the instrument's integrated fluidics to add a solution of this compound to the wells while simultaneously and continuously reading the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity, which is proportional to the increase in intracellular free calcium, is recorded over time. Peak fluorescence response is used to generate concentration-response curves.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of 11-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-keto Fluprostenol, a synthetic analog of prostaglandin D2 (PGD2), is a bioactive lipid with potential therapeutic applications. Its parent compound, fluprostenol, is a potent prostaglandin F2α (PGF2α) analog that primarily acts as an agonist at the prostaglandin F receptor (FP receptor). Emerging evidence suggests that this compound exhibits a dualistic interaction with prostanoid receptors, demonstrating moderate binding affinity for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2 receptor), in addition to its expected activity at the FP receptor.[1][2][3] This dual agonism implicates two distinct downstream signaling cascades, suggesting a complex pharmacological profile. This technical guide provides a comprehensive overview of the putative downstream signaling pathways of this compound, integrating data from related prostaglandin analogs to build a cohesive model. Detailed experimental protocols for key assays are provided, along with visual representations of the signaling pathways to facilitate a deeper understanding of its mechanism of action.
Receptor Interaction and Quantitative Data
While specific quantitative binding data for this compound is not extensively available in the public domain, its pharmacological profile can be inferred from its structural analogs. Fluprostenol is a high-affinity agonist for the FP receptor.[4] this compound is reported to have moderate binding to the CRTH2/DP2 receptor, with negligible activity at the DP1 receptor.[1]
Table 1: Receptor Binding and Functional Potency of Fluprostenol and Related Prostaglandins
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Fluprostenol | FP | Inhibition of PGF2α binding (human) | 3.5 | nM (IC50) | Cayman Chemical |
| Fluprostenol | FP | Inhibition of PGF2α binding (rat) | 7.5 | nM (IC50) | Cayman Chemical |
| Fluprostenol | FP | Adipose differentiation inhibition | 3-10 x 10⁻¹¹ | M (IC50) | |
| PGF2α | FP | Phosphoinositide turnover (bovine iris sphincter) | 9 | nM (EC50) | |
| This compound | CRTH2/DP2 | Binding | Moderate | - | |
| This compound | DP1 | Binding | No significant activity | - |
Downstream Signaling Pathways
Based on its interaction with both the FP and CRTH2/DP2 receptors, this compound is predicted to activate two primary G-protein coupled receptor (GPCR) signaling cascades.
FP Receptor-Mediated Gq Signaling
The FP receptor is a canonical Gq-coupled receptor. Agonist binding, such as by fluprostenol and presumably this compound, initiates a well-defined signaling cascade.
-
Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the heterotrimeric G protein, Gq. This involves the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including smooth muscle contraction, cell proliferation, and modulation of gene expression.
References
11-keto Fluprostenol: A Selective Agonist in Prostaglandin Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol has emerged as a valuable tool in the field of prostaglandin research, primarily due to its selective agonist activity at the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, role in CRTH2/DP2 receptor signaling, and its applications as a research tool.
Biochemical Profile and Synthesis
This compound is a synthetic analog of prostaglandin D2 (PGD2). It is derived from the oxidation of fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2] This structural modification confers a prolonged half-life and greater potency compared to the endogenous PGD2.
Chemical Structure:
-
Systematic Name: 7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
-
Molecular Formula: C₂₃H₂₇F₃O₆
-
Molecular Weight: 456.5 g/mol
While the detailed, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for fluprostenol and other prostaglandins often involves a chemoenzymatic approach. This methodology utilizes enzymes for key stereoselective steps, ensuring the correct chirality of the final compound.
Role in Prostaglandin Research: A Selective CRTH2/DP2 Receptor Agonist
The primary role of this compound in prostaglandin research stems from its selectivity as an agonist for the CRTH2/DP2 receptor, with minimal to no activity at the DP1 receptor.[1][2] This selectivity makes it an invaluable tool for elucidating the specific functions of the CRTH2/DP2 receptor in various physiological and pathological processes.
The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 helper T cells (Th2), eosinophils, and basophils. Its activation is strongly associated with inflammatory and allergic responses.
Quantitative Data
| Compound | Receptor | Parameter | Value |
| This compound | CRTH2/DP2 | Ki | Not Publicly Available |
| CRTH2/DP2 | EC50 | Not Publicly Available | |
| Prostaglandin D2 (PGD2) | CRTH2/DP2 | Ki | ~3 nM |
| DP1 | Ki | ~1 nM |
Note: The Ki and EC50 values for PGD2 can vary depending on the cell type and assay conditions.
Signaling Pathways
Activation of the CRTH2/DP2 receptor by this compound initiates a signaling cascade characteristic of Gαi/o protein coupling. This leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
These signaling events ultimately mediate the cellular responses to CRTH2/DP2 activation, including chemotaxis, degranulation, and cytokine release in inflammatory cells.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the activity of CRTH2/DP2 receptor agonists like this compound.
CRTH2/DP2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the CRTH2/DP2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2/DP2 receptor
-
Cell membrane preparation from the above cells
-
[³H]-PGD2 (Radioligand)
-
Unlabeled PGD2 (for non-specific binding)
-
This compound (Test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CRTH2-expressing cells and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation
-
25 µL of [³H]-PGD2 at a final concentration of ~1-5 nM
-
25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
For total binding wells, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium in response to this compound, providing a measure of its functional potency (EC50).
Materials:
-
Cells endogenously or recombinantly expressing the CRTH2/DP2 receptor (e.g., HEK293-CRTH2, eosinophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (Test compound)
-
Ionomycin (Positive control)
-
EGTA (Negative control)
-
Fluorescence plate reader or fluorescence microscope with a perfusion system
Procedure:
-
Cell Preparation: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Measurement: Place the plate in a fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Controls: In separate wells, add a vehicle control, a positive control (e.g., ionomycin), and a negative control (e.g., EGTA) to determine the minimum and maximum fluorescence signals.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.
Conclusion
This compound serves as a critical research tool for investigating the role of the CRTH2/DP2 receptor in health and disease. Its selectivity allows for the specific interrogation of CRTH2/DP2-mediated signaling pathways, contributing to a deeper understanding of inflammatory processes, particularly in the context of allergic diseases such as asthma and allergic rhinitis. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the interaction of this compound and other ligands with the CRTH2/DP2 receptor, thereby facilitating the discovery and development of novel therapeutics targeting this pathway.
References
11-keto Fluprostenol: A Technical Guide to its Function as a Prostaglandin D2 Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol is a synthetic analog of prostaglandin D2 (PGD2) designed for enhanced stability and potency.[1] Structurally derived from the potent PGF2α analog, fluprostenol, through oxidation at the C-11 position, this compound exhibits a distinct receptor binding profile, positioning it as a valuable tool for investigating specific prostaglandin signaling pathways. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the CRTH2/DP2 receptor, the associated signaling cascade, and the experimental methodologies used for its characterization.
Receptor Binding Profile
This compound demonstrates selective binding to the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. It displays moderate binding affinity for this receptor, while showing virtually no activity at the DP1 receptor.[1] This selectivity is crucial for researchers aiming to isolate and study the physiological and pathological roles of the DP2 receptor pathway without the confounding effects of DP1 activation.
Quantitative Data: Receptor Binding Affinity
| Compound | Binding Affinity (Ki) [nM] |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 |
| This compound | Moderate (qualitative) |
| 13,14-dihydro-15-keto PGD2 | 2.91 ± 0.29 |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 |
Signaling Pathway
The DP2 receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that signals through the Gi/o family of G proteins. Activation of the DP2 receptor by an agonist like this compound initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]). This signaling pathway is implicated in various cellular responses, particularly in immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, which are key players in allergic inflammation.
Experimental Protocols
The characterization of this compound as a DP2 receptor agonist involves two primary types of in vitro assays: radioligand binding assays to determine its binding affinity and functional assays, such as calcium mobilization assays, to measure its potency in activating the receptor.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the DP2 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2/DP2 receptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human CRTH2/DP2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled PGD2 (e.g., [3H]-PGD2).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PGD2 against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the DP2 receptor by this compound.
Objective: To determine the potency (EC50) of this compound in activating the CRTH2/DP2 receptor.
Materials:
-
A cell line recombinantly expressing the human CRTH2/DP2 receptor and a suitable G-protein (e.g., Gα16) to couple to the calcium signaling pathway.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound.
-
A fluorescence plate reader capable of kinetic reading.
Methodology:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.
Conclusion
This compound serves as a selective agonist for the DP2/CRTH2 receptor. Its ability to activate this receptor, leading to a decrease in cAMP and an increase in intracellular calcium, makes it a valuable pharmacological tool for elucidating the role of the DP2 signaling pathway in health and disease, particularly in the context of allergic and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its receptor binding and functional activity. Further research to precisely quantify the binding affinity and functional potency of this compound will enhance its utility in the development of novel therapeutics targeting the PGD2-DP2 axis.
References
A Technical Guide to the Structural and Functional Differences Between Fluprostenol and 11-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional distinctions between the prostaglandin F2α analogue, fluprostenol, and its oxidized metabolite, 11-keto fluprostenol. This document outlines their chemical properties, receptor binding affinities, and the distinct signaling pathways they modulate. Detailed experimental methodologies for key assays and synthetic transformations are also provided to support further research and development in this area.
Core Structural Differences and Physicochemical Properties
Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α), characterized by a cyclopentane ring with two aliphatic side chains. The key structural difference between fluprostenol and this compound lies at the C-11 position of the cyclopentane ring. In fluprostenol, this position features a hydroxyl (-OH) group, whereas in this compound, this hydroxyl group is oxidized to a ketone (=O) group. This seemingly minor modification significantly alters the molecule's three-dimensional structure and, consequently, its biological activity and receptor selectivity.
The introduction of the ketone at C-11 in this compound leads to a change in its classification from a PGF2α analogue to a prostaglandin D2 (PGD2) analogue. This is because the cyclopentane ring structure of this compound now resembles that of PGD2.
Comparative Physicochemical Data
| Property | Fluprostenol | This compound |
| Molecular Formula | C₂₃H₂₉F₃O₆ | C₂₃H₂₇F₃O₆ |
| Molecular Weight | 458.47 g/mol | 456.45 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |
| Primary Receptor Target | Prostaglandin F Receptor (FP) | Prostaglandin D2 Receptor 2 (DP2 or CRTH2) |
Receptor Binding Affinity and Potency
The structural alteration from a hydroxyl to a keto group at the C-11 position dramatically shifts the receptor binding profile of these two compounds. Fluprostenol is a high-affinity and selective agonist for the Prostaglandin F (FP) receptor. In contrast, this compound exhibits moderate binding affinity for the Prostaglandin D2 receptor subtype 2 (DP2), also known as CRTH2, and has essentially no activity at the DP1 receptor.[1][2][3]
Quantitative Receptor Binding and Functional Potency Data
| Compound | Receptor | Assay Type | Value | Reference |
| Fluprostenol | Human FP | Radioligand Binding (IC₅₀) | 3.5 nM | [4] |
| Rat FP | Radioligand Binding (IC₅₀) | 7.5 nM | [4] | |
| Human FP | Functional Assay (EC₅₀) | 6.1 ± 1.5 nM | ||
| Travoprost acid ([+]-fluprostenol) | Human FP | Radioligand Binding (Kᵢ) | 35 ± 5 nM | |
| Human DP | Radioligand Binding (Kᵢ) | 52,000 nM | ||
| Human EP1 | Radioligand Binding (Kᵢ) | 9,540 nM | ||
| Human EP3 | Radioligand Binding (Kᵢ) | 3,501 nM | ||
| Human EP4 | Radioligand Binding (Kᵢ) | 41,000 nM | ||
| Human IP | Radioligand Binding (Kᵢ) | >90,000 nM | ||
| Human TP | Radioligand Binding (Kᵢ) | 121,000 nM | ||
| Human Ciliary Muscle Cells | Functional Assay (EC₅₀) | 1.4 nM | ||
| Human Trabecular Meshwork Cells | Functional Assay (EC₅₀) | 3.6 nM | ||
| This compound | Human DP2 (CRTH2) | Radioligand Binding | Moderate binding | |
| Human DP1 | Radioligand Binding | Essentially no activity |
Signaling Pathways
The distinct receptor targets of fluprostenol and this compound lead to the activation of different intracellular signaling cascades.
Fluprostenol: FP Receptor Signaling
Activation of the FP receptor by fluprostenol primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The FP receptor can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.
This compound: DP2 (CRTH2) Receptor Signaling
This compound acts on the DP2 (CRTH2) receptor, which is a G protein-coupled receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the DP2 receptor is associated with pro-inflammatory responses, including cell migration, activation, and the release of cytokines. This pathway is particularly relevant in the context of allergic inflammation.
Experimental Protocols
Synthesis of this compound from Fluprostenol
The conversion of fluprostenol to this compound involves the selective oxidation of the C-11 secondary alcohol to a ketone. A common and mild method for this transformation is the Dess-Martin periodinane (DMP) oxidation.
Objective: To oxidize the C-11 hydroxyl group of fluprostenol to a ketone to yield this compound.
Materials:
-
Fluprostenol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve fluprostenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.5-2.0 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of fluprostenol and this compound for their respective target receptors.
Materials:
-
Cell membranes expressing the target receptor (FP or DP2)
-
Radiolabeled ligand (e.g., [³H]-PGF2α for FP, [³H]-PGD2 for DP2)
-
Test compounds (fluprostenol, this compound) at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
-
Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The oxidation of the C-11 hydroxyl group of fluprostenol to a ketone functionality in this compound results in a profound shift in its pharmacological profile. This single structural modification redirects the compound's primary target from the FP receptor to the DP2 receptor, thereby altering its downstream signaling and biological effects from a PGF2α mimetic to a PGD2 mimetic. This detailed understanding of the structure-activity relationship between these two prostaglandins is crucial for the design and development of selective receptor agonists and antagonists for therapeutic applications in various fields, including ophthalmology and inflammatory diseases.
References
- 1. youtube.com [youtube.com]
- 2. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organ selective conversion of prostaglandin D2 to 9 alpha, 11 beta-prostaglandin F2 and its subsequent metabolism in rat, rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
11-keto Fluprostenol: A Technical Overview of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol is a synthetic analog of prostaglandin D2 (PGD2). It is derived from the potent prostaglandin F2α (PGF2α) analog, fluprostenol, through oxidation at the C-11 position.[1][2][3] This structural modification is intended to confer a more extended biological half-life and enhanced potency.[1][2] Understanding the receptor binding affinity and selectivity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. This document provides a comprehensive technical guide on the receptor binding characteristics of this compound, detailed experimental methodologies for its assessment, and an overview of its relevant signaling pathways.
Receptor Binding Affinity and Selectivity
Currently, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound across a comprehensive panel of prostanoid receptors are not widely available in the public domain. However, the existing literature provides a qualitative assessment of its binding profile, primarily focusing on the DP receptors.
Table 1: Prostanoid Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity | Selectivity | Reference |
| DP₁ (CRTH2) | Moderate | Preferential for DP₂ over DP₁ | |
| DP₂ | Essentially no activity | ||
| FP | Data not available | Parent compound is a potent agonist | |
| EP₁ | Data not available | ||
| EP₂ | Data not available | ||
| EP₃ | Data not available | ||
| EP₄ | Data not available | ||
| IP | Data not available | ||
| TP | Data not available |
Note: This table reflects the qualitative descriptions found in the cited literature. Further quantitative studies are required to establish a precise binding affinity profile.
Key Observations:
-
DP₂/CRTH2 Receptor: this compound exhibits moderate binding affinity for the CRTH2/DP2 receptor. This interaction is a key characteristic of its pharmacological profile.
-
DP₁ Receptor: It shows virtually no binding activity at the DP₁ receptor, indicating a significant degree of selectivity between the two DP receptor subtypes.
-
FP Receptor: As a derivative of fluprostenol, a potent FP receptor agonist, it is plausible that this compound may retain some affinity for the FP receptor. However, direct binding studies are needed to confirm this.
Experimental Protocols
The determination of receptor binding affinity and selectivity for a compound like this compound typically involves competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.
Radioligand Binding Assay for Prostanoid Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of prostanoid receptors (DP₁, DP₂, FP, EP₁-₄, IP, TP) by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand specific for the receptor being assayed (e.g., [³H]-PGD₂ for DP receptors, [³H]-PGF₂α for FP receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with MgCl₂ and EDTA).
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: For rapid washing of the filters.
-
Scintillation Counter: To measure radioactivity.
Workflow Diagram:
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled specific ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The bound radioligand-receptor complexes will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Signaling Pathways
The interaction of this compound with its primary target, the DP₂/CRTH2 receptor, and its potential interaction with the FP receptor, initiates distinct intracellular signaling cascades.
DP₂/CRTH2 Receptor Signaling
The DP₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.
Activation of the DP₂ receptor by this compound leads to the dissociation of the Gαi/o subunit, which in turn inhibits adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis and degranulation of eosinophils and basophils.
FP Receptor Signaling
The FP receptor, the primary target of the parent compound fluprostenol, is a GPCR that couples to Gαq/11 proteins.
Upon agonist binding, the FP receptor activates Gαq/11, which stimulates PLC. As with the DP₂ pathway, this leads to the generation of IP₃ and DAG, resulting in increased intracellular calcium levels and activation of PKC. These signaling events are primarily associated with smooth muscle contraction.
Conclusion
This compound is a PGD₂ analog with a distinct receptor binding profile characterized by moderate affinity for the DP₂/CRTH2 receptor and minimal activity at the DP₁ receptor. While its interaction with other prostanoid receptors, particularly the FP receptor, warrants further quantitative investigation, the available data highlight its potential as a selective modulator of the DP₂ pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the pharmacology of this compound and its therapeutic potential. Future studies focusing on generating comprehensive quantitative binding data will be essential for a complete understanding of its selectivity and mechanism of action.
References
In Vitro Pharmacological Profile of 11-keto Fluprostenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 11-keto Fluprostenol, a synthetic analog of prostaglandin D2 (PGD2). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available qualitative information for this compound and provides quantitative data for its parent compound, Fluprostenol, to offer a comparative context. Detailed experimental protocols for key in vitro assays and diagrams of relevant signaling pathways are included to support further research and drug development efforts.
Introduction
This compound is a derivative of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog. The oxidation of Fluprostenol at the C-11 position results in the formation of this compound.[1] While Fluprostenol is recognized for its primary activity as a potent agonist at the prostaglandin F (FP) receptor, this compound is characterized by its activity at the prostaglandin D2 (PGD2) receptor, specifically the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] It is reported to have moderate binding affinity for the DP2 receptor and minimal to no activity at the DP1 receptor.
This guide summarizes the known in vitro pharmacology of this compound, details the experimental methodologies used to characterize such compounds, and visualizes the key signaling pathways involved.
Receptor Binding Profile
To provide a framework for understanding its potential receptor interactions, the binding profile of its parent compound, Fluprostenol, is presented below.
Table 1: In Vitro Receptor Binding Affinity of Fluprostenol
| Receptor | Species | Ligand | Assay Type | Ki (nM) | Reference |
| FP | Mouse | [3H]-PGF2α | Radioligand Binding | 3-4 | |
| FP | Human | [3H]-PGF2α | Radioligand Binding | 3.5 (IC50) | |
| FP | Rat | [3H]-PGF2α | Radioligand Binding | 7.5 (IC50) | |
| TP | Human | [3H]-SQ 29548 | Radioligand Binding | >10000 |
Note: This table summarizes data for Fluprostenol, not this compound. Ki values represent the dissociation constant for an unlabeled ligand, while IC50 values represent the concentration of an unlabeled ligand that displaces 50% of a radiolabeled ligand.
Functional Activity
Specific quantitative data on the functional activity of this compound, such as EC50 or IC50 values from second messenger assays (e.g., cAMP inhibition or calcium mobilization), are not extensively reported in peer-reviewed literature. Based on its binding profile, this compound is expected to act as an agonist at the DP2 receptor.
Signaling Pathways
The primary signaling pathways for the receptors relevant to this compound and its parent compound are the Gq and Gi pathways for the FP and DP2 receptors, respectively.
FP Receptor Signaling
The FP receptor, the primary target of Fluprostenol, is a Gq-coupled receptor. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.
Figure 1: FP Receptor Signaling Pathway.
DP2 (CRTH2) Receptor Signaling
The DP2 receptor, the putative target of this compound, is coupled to the Gi family of G proteins. Activation of the DP2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated Gi protein can activate phospholipase C (PLC), leading to an increase in intracellular calcium, which is a key signaling event for chemoattraction.
Figure 2: DP2 (CRTH2) Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of prostanoid receptors.
-
Materials:
-
Cell membranes expressing the human recombinant prostanoid receptor of interest (e.g., DP1, DP2, FP).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-PGD2 for DP receptors, [3H]-PGF2α for FP receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled specific ligand.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Figure 3: Radioligand Binding Assay Workflow.
cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger for Gi and Gs-coupled receptors.
-
Objective: To determine the functional potency (EC50 or IC50) of this compound at the DP2 (Gi-coupled) receptor.
-
Materials:
-
Cells stably expressing the human recombinant DP2 receptor.
-
Forskolin (to stimulate cAMP production).
-
This compound.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with a fixed concentration of forskolin to induce a measurable level of cAMP.
-
Add the serially diluted this compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures changes in intracellular calcium concentration, a hallmark of Gq and some Gi-coupled receptor activation.
-
Objective: To determine the functional potency (EC50) of this compound in inducing calcium mobilization via the DP2 receptor.
-
Materials:
-
Cells stably expressing the human recombinant DP2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
-
-
Procedure:
-
Seed the cells in the microplates and incubate overnight.
-
Load the cells with the calcium-sensitive dye in the presence of probenecid and incubate for approximately 1 hour at 37°C.
-
Prepare serial dilutions of this compound in a separate plate.
-
Place both plates in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the cell plate and immediately begin kinetic fluorescence readings.
-
Monitor the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound is a PGD2 analog with a reported selectivity for the DP2 receptor over the DP1 receptor. While quantitative in vitro pharmacological data is not widely available, its profile suggests it is an agonist at the Gi-coupled DP2 receptor, likely mediating its effects through inhibition of cAMP and/or mobilization of intracellular calcium. The provided experimental protocols offer a roadmap for the detailed characterization of this compound and other novel prostanoid receptor ligands. Further studies are warranted to fully elucidate its receptor binding profile and functional potency, which will be crucial for understanding its therapeutic potential.
References
The Emergence of 11-keto Fluprostenol Analogs: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and biological rationale for the development of novel 11-keto fluprostenol analogs. While fluprostenol, a potent prostaglandin F2α (PGF2α) analog, is a well-established agonist of the prostaglandin F receptor (FP), its oxidation to this compound introduces significant changes in its pharmacological profile, directing its activity towards the prostaglandin D2 (PGD2) receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. This shift in receptor selectivity opens new avenues for therapeutic applications, particularly in the realm of inflammatory and allergic diseases.
This guide provides a comprehensive overview of the synthetic methodologies, key biological targets, and structure-activity relationships relevant to the design and evaluation of novel this compound analogs.
Introduction: From FP to CRTH2/DP2 Receptor Agonism
Fluprostenol is a synthetic PGF2α analog characterized by a trifluoromethylphenoxy group in its ω-chain, which contributes to its metabolic stability and high potency at the FP receptor.[1] The FP receptor is a Gq-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade is involved in various physiological processes, including uterine contraction and the regulation of intraocular pressure.[2]
The introduction of a keto group at the C-11 position of the cyclopentane ring of fluprostenol fundamentally alters its structure and, consequently, its receptor interaction profile. This compound is recognized as an analog of PGD2 and exhibits moderate binding affinity for the CRTH2/DP2 receptor, with minimal to no activity at the DP1 receptor.[3][4] The CRTH2/DP2 receptor, coupled to Gi/o proteins, mediates pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[5] This makes this compound and its potential analogs interesting candidates for modulating allergic and inflammatory responses.
Synthesis of this compound Analogs
The synthesis of novel this compound analogs can be approached through a multi-step process, starting from a suitable precursor and incorporating the key structural features of fluprostenol before the final oxidation step. A plausible and efficient synthetic strategy can be adapted from established methods for prostaglandin synthesis.
General Synthetic Workflow
The overall synthetic strategy involves the construction of the core cyclopentane ring with the appropriate stereochemistry, followed by the sequential addition of the α- and ω-chains, and finally, the selective oxidation of the C-11 hydroxyl group.
Key Experimental Protocols
Protocol 1: Synthesis of the Fluprostenol Backbone (Adapted from unified prostaglandin synthesis strategies)
A chemoenzymatic approach offers a highly stereoselective route to key prostaglandin intermediates.
-
Starting Material: A readily available bicyclic ketone.
-
Stereoselective Oxidation: A Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation can be employed to produce a chiral lactone with high enantiomeric excess.
-
Diastereoselective Reduction: Subsequent reduction of an enone intermediate using a ketoreductase (KRED) establishes the desired stereochemistry at C-15.
-
Chain Elongation: The α- and ω-chains are introduced via standard organometallic and olefination reactions, such as cuprate additions and Horner-Wadsworth-Emmons or Wittig reactions, to construct the full fluprostenol carbon skeleton. The ω-chain precursor would contain the characteristic m-trifluoromethylphenoxy moiety.
-
Purification: Intermediates are purified at each step using column chromatography on silica gel.
Protocol 2: Oxidation of the C-11 Hydroxyl Group
The selective oxidation of the C-11 hydroxyl group to a ketone is a critical final step.
-
Reactant: Fluprostenol analog with other hydroxyl groups suitably protected if necessary.
-
Oxidizing Agent: A mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) can be utilized.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at controlled temperatures (e.g., -78 °C to room temperature for Swern oxidation) to minimize side reactions.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the final this compound analog.
Biological Activity and Receptor Signaling
The biological activity of this compound analogs is primarily mediated through their interaction with the FP and CRTH2/DP2 receptors. Understanding the signaling pathways of these receptors is crucial for elucidating the mechanism of action of these novel compounds.
FP Receptor Signaling Pathway
Activation of the FP receptor by fluprostenol initiates a signaling cascade that is important in various physiological functions.
CRTH2/DP2 Receptor Signaling Pathway
The interaction of this compound analogs with the CRTH2/DP2 receptor triggers a Gi-mediated pathway, leading to pro-inflammatory cellular responses.
Quantitative Biological Data and Structure-Activity Relationships
The development of novel this compound analogs requires a thorough understanding of their binding affinities and functional potencies at the target receptors. While specific data for a wide range of novel this compound analogs is not extensively available in the public domain, data from related prostaglandins and their metabolites at the CRTH2/DP2 receptor can provide valuable insights for structure-activity relationship (SAR) studies.
Table 1: Binding Affinities (Ki) of Prostaglandin D2 and its Metabolites at the Human CRTH2/DP2 Receptor
| Compound | Ki (nM) | Reference |
| Prostaglandin D2 (PGD2) | 2.4 | |
| 13,14-dihydro-15-keto-PGD2 | 2.91 | |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 | |
| Δ12-PGJ2 | 6.8 | |
| Δ12-PGD2 | 7.63 | |
| 9α,11β-PGF2 | 315.0 |
This data is provided for comparative purposes to guide the design of novel this compound analogs.
Structure-Activity Relationship (SAR) Insights:
-
C-11 Position: The oxidation of the C-11 hydroxyl to a keto group is the key modification that shifts the selectivity from the FP receptor towards the CRTH2/DP2 receptor.
-
α-Chain: The carboxylic acid at the C-1 position is crucial for activity at many prostanoid receptors. Esterification can create prodrugs with altered pharmacokinetic properties.
-
ω-Chain: Modifications to the ω-chain, such as the trifluoromethylphenoxy group in fluprostenol, can significantly impact potency and metabolic stability. Exploring different aromatic and aliphatic substitutions in this region of this compound analogs could lead to compounds with improved affinity and selectivity for the CRTH2/DP2 receptor.
Conclusion and Future Directions
The transformation of fluprostenol, a potent FP receptor agonist, into this compound marks a significant shift in its pharmacological profile, redirecting its activity to the pro-inflammatory CRTH2/DP2 receptor. This opens up exciting possibilities for the design of novel therapeutic agents targeting allergic and inflammatory diseases. The synthetic strategies and biological understanding outlined in this guide provide a solid foundation for the discovery and development of new this compound analogs.
Future research in this area should focus on the systematic synthesis and evaluation of a library of analogs with diverse modifications to the α- and ω-chains to build a comprehensive structure-activity relationship. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways will be critical for advancing this promising class of molecules from the laboratory to potential clinical applications.
References
- 1. Stereochemistry-activity studies in 6-keto-prostaglandin-E1 (6-keto-PGE1) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of 11-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-keto Fluprostenol is a synthetic prostaglandin analog with a unique pharmacological profile suggesting dual activity at prostanoid receptors. As the oxidized metabolite of fluprostenol, a potent prostaglandin F2α (PGF2α) analog, it is implicated in diverse physiological processes. This technical guide provides a comprehensive overview of the known physiological effects of this compound, detailing its interactions with the CRTH2/DP2 and FP receptors, the associated signaling pathways, and relevant experimental methodologies for its investigation. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of its parent compound and related ligands to provide a framework for future research and drug development.
Introduction
This compound is a structural analog of prostaglandin D2 (PGD2) and is derived from the oxidation of fluprostenol[1]. Fluprostenol is a well-characterized and potent agonist of the prostaglandin F (FP) receptor[1]. The introduction of a keto group at the C-11 position modifies the compound's receptor activity, leading to moderate binding affinity for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[2]. It is reported to have essentially no activity at the DP1 receptor. This dual receptor interaction profile suggests that this compound may elicit a complex range of physiological responses, distinct from its parent compound.
This guide will explore the physiological effects stemming from the activation of the CRTH2/DP2 and FP receptors, providing a basis for understanding the potential therapeutic applications and biological roles of this compound.
Receptor Binding and Potency
Table 1: Receptor Binding Affinity and Functional Potency of Fluprostenol and Related Prostaglandins
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Fluprostenol | FP | Functional Assay (Adipose Differentiation Inhibition) | IC50 | 3 - 10 x 10⁻¹¹ M | |
| PGF2α | FP | Functional Assay (Adipose Differentiation Inhibition) | IC50 | 10⁻⁸ M | |
| PGD2 | CRTH2/DP2 | Radioligand Binding | Ki | Moderate (compared to PGD2) |
Signaling Pathways
This compound is predicted to initiate signaling cascades through two distinct G-protein coupled receptors: the CRTH2/DP2 receptor, which typically couples to Gαi, and the FP receptor, which couples to Gαq/11.
CRTH2/DP2 Receptor Signaling
Activation of the CRTH2/DP2 receptor by an agonist like this compound is expected to initiate a Gαi-mediated signaling cascade. This pathway generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Caption: CRTH2/DP2 Receptor Signaling Pathway.
FP Receptor Signaling
As a metabolite of the potent FP receptor agonist fluprostenol, this compound may retain some activity at this receptor. The FP receptor is coupled to Gαq/11 proteins. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
Caption: Prostaglandin FP Receptor Signaling Pathway.
Physiological Effects
The physiological effects of this compound are predicted to be a composite of its actions on CRTH2/DP2 and potentially FP receptors.
Effects Mediated by CRTH2/DP2 Receptor Activation
The CRTH2/DP2 receptor is primarily expressed on cells of the innate and adaptive immune systems, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation is strongly associated with type 2 inflammatory responses.
-
Chemotaxis: Activation of CRTH2/DP2 is a potent chemoattractant for eosinophils and Th2 lymphocytes, promoting their recruitment to sites of inflammation.
-
Cellular Activation: PGD2 and its metabolites, acting through CRTH2/DP2, can induce the degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.
-
Cytokine Release: CRTH2/DP2 activation on Th2 cells can stimulate the production of type 2 cytokines such as IL-4, IL-5, and IL-13, which are key drivers of allergic inflammation.
Effects Mediated by FP Receptor Activation
The FP receptor is widely distributed and mediates a range of physiological functions.
-
Intraocular Pressure Reduction: FP receptor agonists are a first-line treatment for glaucoma, as they increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.
-
Smooth Muscle Contraction: Activation of FP receptors causes contraction of smooth muscle in various tissues, including the uterus and blood vessels.
-
Luteolysis: In the female reproductive cycle, PGF2α acting on FP receptors is the primary signal for the regression of the corpus luteum.
-
Adipose Differentiation: FP receptor agonists have been shown to be potent inhibitors of adipocyte precursor differentiation.
A study on the related compound, 15-keto fluprostenol isopropyl ester, demonstrated its efficacy in promoting eyelash growth, a known effect of some prostaglandin F2α analogs, suggesting that keto-fluprostenol derivatives may retain activity relevant to FP receptor-mediated processes.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of prostaglandin analogs like this compound.
CRTH2/DP2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2/DP2 receptor.
Objective: To quantify the affinity of this compound for the CRTH2/DP2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CRTH2/DP2 receptor.
-
Radioligand (e.g., [³H]-PGD2).
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of unlabeled PGD2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq- or Gi-coupled receptors that signal through calcium.
Objective: To determine the potency (EC50) of this compound in inducing intracellular calcium mobilization via the CRTH2/DP2 and/or FP receptors.
Materials:
-
Cells expressing the human CRTH2/DP2 or FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Positive control agonist (e.g., PGD2 for CRTH2, PGF2α for FP).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of the test compound and monitor the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response.
-
Generate a dose-response curve and calculate the EC50 value (concentration of the compound that produces 50% of the maximal response).
Caption: Experimental workflow for a calcium mobilization assay.
Conclusion
This compound presents an intriguing pharmacological profile with potential for dual agonism at the CRTH2/DP2 and FP receptors. Its activity at the CRTH2/DP2 receptor suggests a role in modulating type 2 inflammatory and allergic responses, while any retained activity at the FP receptor could influence a wide range of physiological processes, including intraocular pressure and smooth muscle tone. The lack of specific quantitative data for this compound highlights a critical gap in the understanding of this compound. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate its receptor binding affinities, functional potencies, and overall physiological effects. Such studies will be instrumental in determining the therapeutic potential of this compound and its relevance to drug development programs targeting prostaglandin-mediated pathways.
References
Methodological & Application
Application Notes and Protocols for 11-keto Fluprostenol In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α). Prostaglandin analogs are widely investigated for their potent biological activities, mediated primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] Activation of the FP receptor can trigger a cascade of intracellular signaling events, leading to diverse physiological responses. While specific in vivo experimental data for this compound is limited in publicly available literature, this document provides a comprehensive guide based on established protocols for closely related PGF2α analogs. These protocols can serve as a robust starting point for designing and conducting in vivo studies with this compound.
Signaling Pathway
The binding of PGF2α analogs, such as this compound, to the FP receptor initiates a signaling cascade that can lead to various cellular responses. A generalized schematic of this pathway is presented below.
Caption: Generalized signaling pathway of the FP receptor upon agonist binding.
In Vivo Experimental Protocols
The following protocols are generalized from studies on PGF2α analogs and should be adapted and optimized for this compound.
General Experimental Workflow
Caption: A typical workflow for in vivo studies of PGF2α analogs.
Protocol 1: Evaluation of Cardiovascular Effects in Rodents
Objective: To assess the impact of this compound on blood pressure. PGF2α has been shown to dose-dependently elevate blood pressure in mice through the FP receptor.[3]
Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)
-
Age: 8-12 weeks
-
Sex: Male or Female (specify and maintain consistency)
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]
-
Anesthetic (e.g., isoflurane)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Procedure:
-
Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentrations.
-
Animal Preparation: Anesthetize the animals if using an invasive blood pressure monitoring method. For non-invasive methods, ensure the animals are habituated to the restraining device.
-
Administration: Administer this compound or vehicle via a selected route (e.g., subcutaneous, intravenous, or intraperitoneal injection).
-
Blood Pressure Measurement: Record baseline blood pressure before administration. After administration, monitor and record blood pressure at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Assessment of Luteolytic Activity in Female Rodents
Objective: To determine the luteolytic effect of this compound. PGF2α and its analogs are known to induce luteolysis (regression of the corpus luteum).
Animal Model:
-
Species: Pseudopregnant or pregnant rats or mice.
-
Sex: Female
Materials:
-
This compound
-
Vehicle
-
Hormones to induce pseudopregnancy (if necessary, e.g., PMSG and hCG)
-
Surgical tools for tissue collection
-
Equipment for hormone analysis (e.g., ELISA kits for progesterone)
Procedure:
-
Induction of Pseudopregnancy (if applicable): Synchronize the estrous cycle of female rodents. Induce pseudopregnancy by mating with a vasectomized male or through hormonal treatment.
-
Treatment: On a specific day of pseudopregnancy or pregnancy (e.g., day 7), administer a single dose of this compound or vehicle.
-
Sample Collection: At selected time points after administration (e.g., 24 and 48 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture). Euthanize the animals and collect the ovaries.
-
Hormone Analysis: Measure serum progesterone concentrations using an ELISA kit.
-
Histological Analysis: Fix the ovaries in 4% paraformaldehyde, embed in paraffin, and section for histological examination of the corpora lutea.
-
Data Analysis: Compare serum progesterone levels and the morphology of corpora lutea between the treatment and control groups.
Quantitative Data Summary of Related PGF2α Analogs
The following table summarizes the in vivo effects of various PGF2α analogs from published studies. This data can be used as a reference for designing experiments with this compound.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| PGF2α | Mouse | Dose-dependent | Infusion | Elevation of blood pressure | [3] |
| (+)-Fluprostenol | Rat (pregnant) | Not specified | Subcutaneous | Increased cervical softness, decreased serum progesterone | |
| PGF2α | Cow | 25 mg | Injection | Luteolysis |
Conclusion
The provided protocols and data for related PGF2α analogs offer a foundational framework for initiating in vivo research on this compound. Researchers should perform dose-response studies and optimize the experimental conditions for their specific animal model and research question. Careful observation and data collection will be crucial in elucidating the in vivo pharmacological profile of this compound.
References
- 1. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assay Development for 11-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol is a synthetic analog of naturally occurring prostaglandins, specifically related to prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2).[1][2][3] Its chemical structure is designed to offer a longer biological half-life and increased potency compared to its parent compounds.[1][2] this compound is known to interact with at least two distinct G protein-coupled receptors (GPCRs): the prostaglandin F receptor (FP receptor) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.
The interaction of this compound with these receptors initiates distinct intracellular signaling cascades, making the development of specific cell-based assays crucial for characterizing its pharmacological profile. This document provides detailed application notes and protocols for the development of cell-based assays to investigate the activity of this compound on both the FP and CRTH2 receptors.
Target Receptors and Signaling Pathways
Prostaglandin F Receptor (FP Receptor)
The FP receptor is a Gq protein-coupled receptor. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2 Receptor)
The CRTH2 receptor is coupled to a Gi protein. Agonist binding to the CRTH2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can be measured to quantify receptor activation.
Signaling Pathway Diagrams
Data Presentation
Table 1: Potency of Reference Agonists on the Prostaglandin F (FP) Receptor
| Compound | Assay Type | Cell Line | Potency (EC50/IC50/Ki) |
| Fluprostenol | PGF2α Binding Inhibition | Human FP Receptor | IC50: 3.5 nM |
| Fluprostenol | PGF2α Binding Inhibition | Rat FP Receptor | IC50: 7.5 nM |
| Fluprostenol Isopropyl Ester | Phosphoinositide Turnover | HEK293 cells expressing human ocular FP receptor | EC50: 40.2 nM |
| Travoprost acid ([+]-Fluprostenol) | Phosphoinositide Turnover | Human ciliary muscle cells | EC50: 1.4 nM |
| Travoprost acid ([+]-Fluprostenol) | Binding Affinity | Human FP Receptor | Ki: 35 nM |
Table 2: Potency of Reference Agonists on the CRTH2/DP2 Receptor
| Compound | Assay Type | Cell Line | Potency (EC50/Ki) |
| Prostaglandin D2 (PGD2) | cAMP Inhibition | HEK-hCRTH2 | EC50: 1.8 nM |
| 13,14-dihydro-15-keto PGD2 | cAMP Inhibition | HEK-hCRTH2 | EC50: 1.1 nM |
| Indomethacin | cAMP Inhibition | HEK-hCRTH2 | EC50: 14.9 nM |
| Prostaglandin D2 (PGD2) | Binding Affinity | HEK-hCRTH2 | Ki: 2.4 nM |
| 13,14-dihydro-15-keto PGD2 | Binding Affinity | HEK-hCRTH2 | Ki: 3.1 nM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for FP Receptor Activation
This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of the FP receptor by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Reference FP receptor agonist (e.g., Fluprostenol)
-
FP receptor antagonist (e.g., AL-8810) for assay validation
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow Diagram:
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the FP receptor-expressing cells into black, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using probenecid, add it to the loading buffer.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and the reference agonist in assay buffer. Also, prepare a vehicle control.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading before adding the compounds.
-
Use the instrument's automated injection function to add the this compound dilutions, reference agonist, and vehicle control to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay for CRTH2 Receptor Activation
This protocol details a method to measure the decrease in intracellular cAMP levels following the activation of the CRTH2 receptor by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CRTH2 receptor
-
Cell culture medium
-
Assay buffer
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
Reference CRTH2 receptor agonist (e.g., PGD2)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
White, opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen cAMP detection kit
Experimental Workflow Diagram:
Procedure:
-
Cell Plating:
-
Seed the CRTH2 receptor-expressing cells into white, opaque 96- or 384-well plates and incubate overnight.
-
-
Compound Addition:
-
Prepare a dilution series of this compound and the reference agonist in assay buffer.
-
Aspirate the culture medium and add the compound dilutions to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer. The final concentration should be determined empirically to produce a submaximal stimulation of cAMP production (typically in the low micromolar range).
-
Add the forskolin solution to all wells except for the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the instructions of the chosen detection kit.
-
-
Data Analysis:
-
The signal from each well is used to calculate the intracellular cAMP concentration, typically by comparison to a standard curve.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Reporter Gene Assay for FP Receptor Activation
This protocol utilizes a reporter gene, such as luciferase, under the control of a response element that is activated by the FP receptor signaling pathway (e.g., a serum response element, SRE).
Materials:
-
HEK293T cells
-
Expression plasmid for the human FP receptor
-
Reporter plasmid containing a luciferase gene downstream of an SRE promoter
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Reference FP receptor agonist
-
White, opaque 96-well microplates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow Diagram:
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the FP receptor expression plasmid and the SRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
After transfection, seed the cells into white, opaque 96-well plates.
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound and the reference agonist in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the development of robust and reliable cell-based assays to characterize the pharmacological activity of this compound on its primary targets, the FP and CRTH2 receptors. The choice of assay will depend on the specific research question and available resources. A calcium mobilization assay is a direct and rapid method for assessing FP receptor activation, while a cAMP inhibition assay is suitable for characterizing CRTH2 receptor agonism. Reporter gene assays provide a more downstream and integrated measure of receptor signaling. By utilizing the provided reference data and detailed protocols, researchers can effectively establish and validate cell-based assays to further elucidate the biological functions of this compound.
References
Application Notes and Protocols for the Preparation of 11-keto Fluprostenol Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-keto Fluprostenol is a potent analog of prostaglandin D2 (PGD2) with a modified structure to enhance its half-life and potency.[1][2] It is a valuable tool for researchers studying prostaglandin signaling pathways, particularly those involving the CRTH2/DP2 receptor, where it acts as a moderate agonist.[2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and its related compounds. It is crucial to distinguish between these compounds as their properties and handling may differ.
| Compound | Molecular Formula | Molecular Weight | Purity | Storage Temperature | Stability |
| This compound | C23H27F3O6 | 456.5 g/mol | ≥98% | -20°C | ≥ 2 years |
| 15-keto Fluprostenol isopropyl ester | C26H33F3O6 | 498.5 g/mol | ≥98% | -20°C | ≥ 2 years |
| 9-keto Fluprostenol isopropyl ester | C26H33F3O6 | 498.5 g/mol | ≥98% | -20°C | ≥ 2 years |
Solubility Data
| Compound | Solvent | Solubility |
| 15-keto Fluprostenol isopropyl ester | DMSO | 100 mg/mL |
| 15-keto Fluprostenol isopropyl ester | Dimethyl formamide (DMF) | 100 mg/mL |
| 15-keto Fluprostenol isopropyl ester | Ethanol | 100 mg/mL |
| 15-keto Fluprostenol isopropyl ester | PBS (pH 7.2) | 16 mg/mL |
| 9-keto Fluprostenol isopropyl ester | DMSO | 20 mg/mL |
| 9-keto Fluprostenol isopropyl ester | Dimethyl formamide (DMF) | 30 mg/mL |
| 9-keto Fluprostenol isopropyl ester | Ethanol | 25 mg/mL |
| 9-keto Fluprostenol isopropyl ester | DMF:PBS (1:1) | 0.5 mg/mL |
Note: Specific solubility data for this compound was not explicitly found in the search results. The provided data for related keto fluprostenol compounds can serve as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
1. Safety Precautions
Handle this compound and its solutions with care.[3] It is considered a hazardous material.[4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols. In case of contact with eyes or skin, rinse immediately and thoroughly with water.
2. Preparation of Stock Solutions in Organic Solvents
This compound is often supplied as a solution in methyl acetate or ethanol. If a different solvent is required for your experiment, the original solvent can be evaporated.
Materials:
-
This compound (as supplied)
-
Anhydrous organic solvent of choice (e.g., DMSO, DMF, Ethanol)
-
A gentle stream of inert gas (e.g., nitrogen or argon)
-
Sterile, airtight vials
Protocol:
-
Under a gentle stream of inert gas, carefully evaporate the solvent from the vial containing this compound.
-
Once the original solvent has completely evaporated, immediately add the desired volume of the new, anhydrous organic solvent to the vial.
-
Vortex the vial until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed, airtight vial at -20°C for long-term storage. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.
3. Preparation of Aqueous Solutions
For biological experiments, it is often necessary to prepare aqueous solutions of this compound. Due to its limited solubility in aqueous buffers, a two-step dilution process is recommended.
Materials:
-
This compound stock solution in an organic solvent (e.g., DMSO or DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent as described in the protocol above.
-
For maximum solubility in aqueous buffers, dilute the organic stock solution with the aqueous buffer of choice.
-
It is important to ensure that the final concentration of the organic solvent is insignificant in the experimental system, as it may have physiological effects.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.
Diagrams
Caption: Experimental workflow for preparing stock solutions.
Caption: Simplified signaling pathway of this compound.
References
Recommended Solvents for Dissolving 11-keto Fluprostenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of appropriate solvents for dissolving 11-keto Fluprostenol, a prostaglandin D2 (PGD2) analog. Due to the lipophilic nature of prostaglandin analogs, proper solvent selection is critical for preparing stock solutions and ensuring the stability and bioavailability of the compound in experimental settings.[1][2][3]
Solvent Selection and Solubility
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a common choice for preparing high-concentration stock solutions of prostaglandin analogs.
-
Dimethylformamide (DMF): Another polar aprotic solvent with excellent solvating properties for many organic molecules.
-
Ethanol: A polar protic solvent that is also effective for dissolving prostaglandin analogs and is often preferred for in vivo studies due to its lower toxicity compared to DMSO and DMF.
Aqueous Solubility:
This compound and its analogs are sparingly soluble in aqueous buffers. For biological experiments requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then make further dilutions into the aqueous buffer of choice. It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects. Aqueous solutions of prostaglandin analogs are not recommended for long-term storage and should typically be used within one day.
Quantitative Solubility Data for Related Analogs
The following table summarizes the solubility of 15-keto Fluprostenol isopropyl ester and 9-keto Fluprostenol isopropyl ester in various solvents, which can be used as a guide for this compound.
| Compound | Solvent | Solubility | Reference |
| 15-keto Fluprostenol isopropyl ester | DMSO | 100 mg/mL | |
| DMF | 100 mg/mL | ||
| Ethanol | 100 mg/mL | ||
| PBS (pH 7.2) | 16 mg/mL | ||
| 9-keto Fluprostenol isopropyl ester | DMSO | 20 mg/mL | |
| DMF | 30 mg/mL | ||
| DMF:PBS (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (solid or as a solution in a volatile solvent)
-
Anhydrous ethanol, DMSO, or DMF (purged with an inert gas)
-
Sterile, airtight glass vial
-
Gentle stream of nitrogen gas
-
Calibrated micropipettes
Procedure:
-
Solvent Evaporation (if applicable): If the this compound is supplied in a solvent such as methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas in a chemical fume hood.
-
Solvent Addition: Immediately add the desired volume of the chosen organic solvent (e.g., DMSO, DMF, or ethanol) to the vial containing the dried compound.
-
Dissolution: Vortex the vial thoroughly to ensure complete dissolution of the compound. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C for long-term storage. Stability of at least two years can be expected at this temperature.
Protocol 2: Preparation of a Diluted Aqueous Solution
This protocol outlines the method for preparing a working solution of this compound in an aqueous buffer for biological experiments.
Materials:
-
Concentrated stock solution of this compound in an organic solvent
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Dilution: Determine the required volume of the stock solution to be added to the aqueous buffer to achieve the desired final concentration.
-
Dilution: Add the calculated volume of the stock solution to the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in the aqueous solution is insignificant to avoid any off-target effects in the experiment. Typically, a final solvent concentration of less than 0.1% is desirable.
-
Use and Storage: Use the freshly prepared aqueous solution immediately for biological experiments. It is not recommended to store aqueous solutions for more than one day.
Visualization of Workflow and Signaling Pathway
Solvent Selection and Solution Preparation Workflow
Caption: Workflow for the preparation of this compound solutions.
Signaling Pathway of this compound
This compound is an analog of prostaglandin D2 (PGD2) and is known to interact with the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.
Caption: Simplified signaling pathway of this compound via the CRTH2/DP2 receptor.
References
Application Notes and Protocols: 11-keto Fluprostenol in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol is a synthetic analog of prostaglandin D2 (PGD2) and a derivative of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1] While research on prostaglandin analogs is extensive in ophthalmology, particularly for their role in managing glaucoma by reducing intraocular pressure (IOP), specific data on the ophthalmic applications of this compound is currently limited in publicly available literature. These notes, therefore, provide a comprehensive overview based on the known pharmacology of its parent compound, Fluprostenol, and other related prostaglandin analogs, to guide future research into the potential of this compound as a therapeutic agent for ophthalmic conditions.
Prostaglandin analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their efficacy in lowering IOP, convenient once-daily dosing, and minimal systemic side effects.[2][3] Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[2] Some prostaglandin analogs may also enhance the trabecular meshwork outflow.
This document outlines potential applications of this compound in ophthalmic research, proposes hypothetical signaling pathways and experimental workflows, and provides detailed protocols for investigating its efficacy and mechanism of action.
Potential Applications in Ophthalmic Research
Based on the pharmacology of its parent compound, Fluprostenol, and other prostaglandin analogs, this compound could be investigated for the following applications in ophthalmic research:
-
Reduction of Intraocular Pressure (IOP): As a primary research focus, its efficacy in lowering IOP in animal models of glaucoma and ocular hypertension should be evaluated.
-
Glaucoma Therapeutics: Investigating its potential as a standalone or adjunctive therapy for various forms of glaucoma.
-
Mechanism of Action Studies: Elucidating its specific signaling pathways in ocular tissues, including the ciliary muscle, trabecular meshwork, and sclera.
-
Comparative Efficacy Studies: Comparing its IOP-lowering effect and side-effect profile with established prostaglandin analogs like Latanoprost, Travoprost, and Bimatoprost.
Proposed Mechanism of Action
The IOP-lowering effect of prostaglandin analogs is primarily mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reduced hydraulic resistance, and consequently, increased uveoscleral outflow of aqueous humor.
Additionally, studies on Fluprostenol have shown that it can inhibit endothelin-1-induced contraction of the trabecular meshwork, suggesting a potential secondary mechanism for increasing aqueous humor outflow through the conventional pathway.
The proposed signaling pathway for this compound, based on the known actions of other FP receptor agonists, is depicted below.
Caption: Proposed signaling cascade of this compound in ciliary muscle cells.
Quantitative Data on Related Prostaglandin Analogs
While specific quantitative data for this compound is unavailable, the following tables summarize data for its parent compound, Fluprostenol (the active form of Travoprost), and other relevant prostaglandin analogs to provide a benchmark for future studies.
Table 1: Receptor Binding Affinity and Potency of Prostaglandin Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in h-TM cells |
| Travoprost acid ([+]-fluprostenol) | FP | 3.5 ± 0.5 | 2.4 |
| Latanoprost acid | FP | 98 | 34.7 |
| Bimatoprost acid | FP | 83 | 112 |
Data sourced from Sharif et al., 2003. h-TM: human trabecular meshwork.
Table 2: Effect of Fluprostenol on Endothelin-1-Induced Contraction of Bovine Trabecular Meshwork (BTM)
| Condition | Contraction (% of Carbachol-induced) |
| ET-1 (10⁻⁸ M) | 61.5 ± 8.4 |
| ET-1 (10⁻⁸ M) + Fluprostenol (10⁻⁶ M) | 25.0 ± 6.5 |
Data sourced from an investigative study on Fluprostenol's effect on trabecular meshwork contractility.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the ophthalmic properties of this compound.
Protocol 1: FP Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human FP receptor.
Materials:
-
HEK-293 cells stably expressing the human FP receptor
-
[³H]-PGF2α (radioligand)
-
This compound
-
Unlabeled PGF2α (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and counter
Methodology:
-
Prepare cell membranes from HEK-293 cells expressing the FP receptor.
-
In a 96-well plate, add a constant concentration of [³H]-PGF2α and varying concentrations of this compound or unlabeled PGF2α to the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled PGF2α) from the total binding.
-
Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
Caption: Workflow for determining the FP receptor binding affinity.
Protocol 2: In Vitro Trabecular Meshwork (TM) Contractility Assay
Objective: To assess the effect of this compound on the contractility of trabecular meshwork cells.
Materials:
-
Bovine or human trabecular meshwork strips
-
Force-length transducer system
-
Krebs-Ringer buffer
-
Endothelin-1 (ET-1)
-
This compound
-
Carbachol (positive control for contraction)
Methodology:
-
Isolate trabecular meshwork strips from fresh bovine or human donor eyes.
-
Mount the TM strips in an organ bath containing Krebs-Ringer buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the TM strips to a force-length transducer to measure isometric tension.
-
Allow the tissue to equilibrate until a stable baseline tension is achieved.
-
Induce contraction with a submaximal concentration of ET-1 (e.g., 10⁻⁸ M).
-
Once the ET-1-induced contraction has stabilized, add this compound in a cumulative concentration-response manner.
-
Record the changes in tension to determine the relaxant effect of this compound.
-
At the end of the experiment, induce maximal contraction with carbachol to normalize the data.
Caption: Workflow for assessing trabecular meshwork contractility.
Protocol 3: In Vivo IOP Measurement in an Animal Model of Ocular Hypertension
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a relevant animal model.
Materials:
-
Rabbits or non-human primates with laser-induced ocular hypertension
-
Tonometer (e.g., Tono-Pen)
-
Topical formulation of this compound at various concentrations
-
Vehicle control
-
Proparacaine hydrochloride ophthalmic solution (topical anesthetic)
Methodology:
-
Induce unilateral ocular hypertension in the animals using an established laser photocoagulation method.
-
Measure baseline IOP in both eyes of each animal at multiple time points over several days to establish a stable hypertensive state.
-
Randomly assign animals to treatment groups (vehicle control and different concentrations of this compound).
-
Administer a single drop of the assigned treatment to the hypertensive eye of each animal.
-
Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-treatment.
-
Repeat the treatment once daily for a specified duration (e.g., 5-7 days) to assess the long-term effect.
-
Analyze the data to determine the dose-dependent IOP-lowering effect of this compound and its duration of action.
Conclusion
While direct experimental data on the ophthalmic applications of this compound are not yet available, its structural relationship to Fluprostenol, a potent FP receptor agonist, suggests its potential as a novel agent for lowering intraocular pressure. The application notes and protocols provided herein offer a solid framework for initiating research into the efficacy and mechanism of action of this compound. Further investigation is warranted to elucidate its specific receptor binding profile, its effects on aqueous humor dynamics, and its therapeutic potential for glaucoma.
References
Application Note: Quantification of 11-keto Fluprostenol in Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11-keto fluprostenol, a key metabolite of the potent prostaglandin F2α analog fluprostenol, in plasma. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation using UPLC and detection by a triple quadrupole mass spectrometer operating in negative ion mode. The assay has been developed to provide the high sensitivity and specificity required for pharmacokinetic studies in drug development. A deuterated analog of a structurally similar prostaglandin is proposed as a suitable internal standard.
Introduction
Fluprostenol is a synthetic prostaglandin F2α analog with potent luteolytic activity. Understanding its metabolism is crucial for evaluating its pharmacokinetic profile and overall efficacy and safety. This compound is an important metabolite, and its quantification in biological matrices such as plasma is essential. LC-MS/MS offers superior sensitivity and selectivity for the analysis of prostaglandins and their metabolites compared to other techniques like immunoassays.[1] This note provides a detailed protocol for the extraction and quantification of this compound in plasma, suitable for researchers in drug metabolism and pharmacokinetics.
Experimental
Materials and Reagents
-
This compound reference standard
-
Prostaglandin F2α-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (ultrapure)
-
Human plasma (K2EDTA)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the isolation of this compound from plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of internal standard working solution (Prostaglandin F2α-d4, 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-6) with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| This compound | |
| Prostaglandin F2α-d4 (IS) |
Note: The MRM transition for this compound is predicted based on its structure and fragmentation patterns of similar prostaglandin compounds.[2] The exact values may require optimization.
Results and Discussion
This method is designed to provide excellent chromatographic resolution and sensitivity. The use of a deuterated internal standard is critical to correct for matrix effects and variations in extraction recovery and ionization efficiency. The selected sample preparation method, liquid-liquid extraction, is effective in removing proteins and phospholipids from the plasma matrix, which can cause ion suppression.
Table 3: Expected Quantitative Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10-50 pg/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 80% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The detailed protocol for sample preparation and instrumental analysis will enable researchers to accurately determine the pharmacokinetic profile of this important metabolite.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of key components in the analytical method.
References
Application Notes and Protocols for Studying 11-keto Fluprostenol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the ocular hypotensive effects of 11-keto Fluprostenol, a prostaglandin F2α analog. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound for the treatment of glaucoma and ocular hypertension.
Introduction
This compound is a potent prostaglandin F2α analog that lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] Animal models are indispensable tools for the preclinical evaluation of such compounds, allowing for the determination of efficacy, dose-response relationships, and mechanisms of action before advancing to human clinical trials. Commonly used animal models for studying the effects of prostaglandin analogs on IOP include non-human primates (cynomolgus and rhesus monkeys), rabbits, and rodents.[3][4]
Animal Models and Experimental Designs
Several animal species are utilized to model the effects of prostaglandin analogs on IOP. The choice of model often depends on the specific research question, anatomical and physiological similarities to the human eye, and practical considerations.
2.1. Non-Human Primates (Cynomolgus Monkeys)
Non-human primates are considered the gold standard for glaucoma research due to the high degree of anatomical and physiological similarity of their eyes to human eyes.[3] Studies using prostaglandin analogs in monkeys have demonstrated a significant reduction in IOP, primarily through enhanced uveoscleral outflow.
2.2. Rabbits
Rabbits are a commonly used model for ophthalmic drug development due to their large eye size, ease of handling, and well-characterized ocular physiology. They have been instrumental in demonstrating the IOP-lowering effects of various prostaglandin analogs.
2.3. Rodents (Mice and Rats)
Rodent models, particularly transgenic mice, are valuable for investigating the genetic and molecular mechanisms underlying glaucoma and the action of IOP-lowering drugs. While their small eye size presents challenges, they offer the advantage of genetic manipulation to study specific pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the IOP-lowering effects of prostaglandin analogs from various animal studies. While specific data for this compound is limited, data from the closely related 15-keto latanoprost and other PGF2α analogs provide valuable insights.
Table 1: Effect of 15-keto Latanoprost on Intraocular Pressure in Glaucomatous Monkey Eyes
| Concentration | Maximum IOP Reduction (mmHg ± SEM) | Percent IOP Reduction |
| 0.0001% | 3.0 ± 0.3 | 9% |
| 0.001% | 7.6 ± 0.6 | 23% |
| 0.01% | 6.3 ± 0.4 | 18% |
| 0.005% Latanoprost | 6.6 ± 0.6 | 20% |
Table 2: Effect of Prostaglandin F2α Isopropyl Ester on Intraocular Pressure in Ocular Hypertensive Patients (for comparative reference)
| Dose | Mean IOP Reduction (mmHg) |
| 0.25 µg (twice daily) | 4 - 6 |
| 0.5 µg (twice daily) | 4 - 6 |
Experimental Protocols
4.1. Topical Ocular Administration in a Rabbit Model
This protocol is a general guideline for the topical administration of this compound to rabbit eyes for IOP measurement.
Materials:
-
This compound isopropyl ester solution (e.g., in a sterile ophthalmic vehicle)
-
Healthy, adult New Zealand White rabbits
-
Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Calibrated micropipette
Procedure:
-
Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the conjunctival sac of each eye.
-
After 30-60 seconds, measure the baseline IOP in both eyes using a tonometer. Obtain at least three stable readings and average them.
-
-
Drug Administration:
-
Instill a precise volume (e.g., 25-50 µL) of the this compound solution into the conjunctival sac of one eye (the contralateral eye can serve as a control and receive the vehicle).
-
Gently hold the eyelid closed for a few seconds to ensure distribution of the drop.
-
-
Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the IOP reduction.
4.2. Ocular Hypotensive Efficacy Study in a Laser-Induced Glaucomatous Monkey Model
This protocol outlines a study to evaluate the efficacy of this compound in a more clinically relevant model of glaucoma.
Model Induction:
-
Induce unilateral glaucoma in cynomolgus monkeys by applying argon laser photocoagulation to the trabecular meshwork.
-
Monitor IOP until a stable, elevated pressure is achieved in the treated eye.
Experimental Procedure:
-
Baseline IOP: Measure baseline IOP in both the glaucomatous and contralateral normal eye.
-
Treatment: Topically administer a single drop of this compound solution (at various concentrations) to the glaucomatous eye once daily for a specified period (e.g., 5 days).
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., hourly for the first 6-8 hours post-administration and then daily).
-
Washout Period: Include a washout period of at least two weeks between testing different drug concentrations.
-
Data Analysis: Compare the IOP in the treated eye to the baseline and to the vehicle-treated control group to determine the ocular hypotensive efficacy.
Signaling Pathways and Mechanisms of Action
This compound, like other PGF2α analogs, lowers IOP by increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix (ECM) in the ciliary muscle.
Signaling Pathway:
-
Receptor Binding: this compound binds to the prostaglandin F (FP) receptor on the surface of ciliary muscle cells.
-
PKC and ERK1/2 Activation: This binding activates a G-protein coupled signaling cascade, leading to the activation of Protein Kinase C (PKC) and subsequently the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
MMP Upregulation: The activation of the PKC/ERK pathway leads to the increased expression and secretion of Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.
-
ECM Remodeling: MMPs are enzymes that degrade components of the extracellular matrix, such as collagen, within the ciliary muscle. This remodeling increases the spaces between the ciliary muscle bundles, reducing the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.
Caption: Signaling pathway of this compound in ciliary muscle cells.
References
- 1. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 11-keto Fluprostenol Stability in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto Fluprostenol is a significant metabolite of Fluprostenol, a potent synthetic analog of Prostaglandin F2α (PGF2α). Fluprostenol is utilized both in veterinary medicine for estrus synchronization and as the active metabolite of the ophthalmic drug Travoprost, used to treat glaucoma.[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The stability of this analyte in biological matrices is a critical factor that can influence the reliability of these measurements.[3]
These application notes provide a detailed protocol for assessing the stability of this compound in common biological matrices such as plasma, serum, and urine. The protocols are designed in accordance with established bioanalytical method validation guidelines, ensuring data integrity and reliability.[4][5]
Signaling Pathway of Parent Compound: Fluprostenol
Fluprostenol, the parent compound of this compound, exerts its biological effects by acting as a potent agonist of the Prostaglandin F receptor (FP receptor). Activation of this G-protein coupled receptor initiates a signaling cascade involving the production of inositol phosphates (IPs), which in turn mobilizes intracellular calcium. This signaling pathway is integral to the therapeutic effects of Fluprostenol.
Experimental Protocols
The stability of this compound should be evaluated to cover all conditions the samples may encounter, from collection to analysis. This includes short-term stability at room temperature, long-term stability under frozen conditions, and the effects of freeze-thaw cycles.
General Recommendations for Sample Handling
-
Collection: When collecting blood samples, use vacutainers containing an anticoagulant such as EDTA, heparin, or sodium citrate.
-
Enzyme Inhibition: To prevent potential enzymatic degradation of prostaglandin analogs, consider adding an esterase inhibitor like indomethacin to the collection tubes to achieve a final concentration of at least 10 µM.
-
Processing: Process samples as soon as possible after collection. Centrifuge blood to separate plasma or prepare serum according to standard laboratory procedures.
-
Storage: If not analyzed immediately, samples should be stored at -80°C.
Preparation of Stability Samples
-
Matrix Selection: Use the same biological matrices (e.g., human plasma, rat urine) as the intended study samples.
-
Spiking: Prepare two levels of Quality Control (QC) samples by spiking the biological matrix with this compound standard solutions.
-
Low QC (LQC): Concentration should be no more than three times the Lower Limit of Quantification (LLOQ).
-
High QC (HQC): Concentration should be near the Upper Limit of Quantification (ULOQ).
-
-
Homogenization: Gently vortex the spiked samples to ensure homogeneity.
-
Aliquoting: Aliquot the LQC and HQC samples into separate, clearly labeled polypropylene tubes for each stability condition to be tested.
Stability Assessment Workflow
Protocol 1: Short-Term (Bench-Top) Stability
This experiment simulates the conditions samples may experience during processing on a laboratory bench.
-
Storage: Place LQC and HQC aliquots at room temperature (approximately 20-25°C).
-
Duration: Maintain the samples at room temperature for a period that equals or exceeds the expected handling time (e.g., 4, 8, or 24 hours).
-
Analysis: After the designated time, process and analyze the samples along with a freshly prepared calibration curve and baseline (Time 0) QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples at each QC level should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability
This protocol evaluates the stability of the analyte after repeated freezing and thawing cycles.
-
Initial Freeze: Freeze the LQC and HQC aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thawing: Thaw the samples completely and unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.
-
Analysis: After the final thaw, analyze the samples against a fresh calibration curve and baseline QC samples.
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability
This experiment assesses the stability of the analyte over the intended storage period for study samples.
-
Storage: Place a sufficient number of LQC and HQC aliquots in a freezer at the intended storage temperature (e.g., -20°C or -80°C).
-
Duration: The testing duration should equal or exceed the time from sample collection to the completion of sample analysis in the actual study. Test points could include 1, 3, 6, and 12 months.
-
Analysis: At each designated time point, retrieve a set of LQC and HQC samples, thaw them, and analyze against a fresh calibration curve and baseline QC samples.
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Data Presentation
All quantitative data from the stability studies should be summarized in clear, structured tables. The tables should include the nominal concentrations, the measured concentrations for each replicate, the mean concentration, the accuracy (as a percentage of the nominal value), and the precision (as the coefficient of variation, %CV).
Table 1: Short-Term (Bench-Top) Stability Data Example
| QC Level | Nominal Conc. (ng/mL) | Storage Conditions | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 5.0 | 8 hours @ 22°C | 4.85 | 5.10 | 4.92 | 4.96 | 99.2 | 2.5 |
| HQC | 80.0 | 8 hours @ 22°C | 78.9 | 81.2 | 79.5 | 79.9 | 99.9 | 1.5 |
Table 2: Freeze-Thaw Stability Data Example
| QC Level | Nominal Conc. (ng/mL) | No. of Cycles | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 5.0 | 3 | 4.91 | 4.78 | 5.05 | 4.91 | 98.2 | 2.8 |
| HQC | 80.0 | 3 | 82.1 | 79.8 | 81.1 | 81.0 | 101.3 | 1.4 |
Table 3: Long-Term Stability Data Example
| QC Level | Nominal Conc. (ng/mL) | Storage Conditions | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 5.0 | 6 Months @ -80°C | 5.20 | 5.08 | 5.15 | 5.14 | 102.8 | 1.2 |
| HQC | 80.0 | 6 Months @ -80°C | 78.5 | 80.1 | 79.3 | 79.3 | 99.1 | 1.0 |
Conclusion
The stability of this compound in biological samples is a prerequisite for generating reliable and reproducible data in regulated and non-regulated bioanalysis. By following these detailed protocols, researchers can confidently establish the stability profile of the analyte under various conditions, ensuring the integrity of their pharmacokinetic and metabolic studies. Adherence to the acceptance criteria outlined in international guidelines is essential for the validation of the bioanalytical method.
References
Application Notes and Protocols: 11-keto Fluprostenol in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Prostaglandin F2α (PGF2α) analogs are a first-line therapy for glaucoma, effectively lowering IOP by increasing aqueous humor outflow. 11-keto Fluprostenol, a keto-metabolite of the potent PGF2α analog fluprostenol, is of significant interest for its potential therapeutic applications in glaucoma. These application notes provide an overview of the use of this compound in preclinical glaucoma research, including detailed protocols for inducing ocular hypertension in animal models and an exploration of its putative mechanism of action.
Mechanism of Action
While direct studies on this compound are limited, its mechanism of action can be inferred from its parent compound, fluprostenol, and other keto-prostaglandin analogs. Prostaglandin analogs primarily lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][2] This is achieved through the activation of prostaglandin F (FP) receptors in the ciliary muscle and trabecular meshwork.[3]
Activation of FP receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) in the ciliary muscle and surrounding tissues. This involves the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components, leading to a reduction in hydraulic resistance and increased aqueous humor outflow.[1][4]
Furthermore, fluprostenol has been shown to counteract the pro-fibrotic effects of transforming growth factor-β (TGF-β) and connective tissue growth factor (CTGF) in the trabecular meshwork, a key site of aqueous humor outflow resistance in glaucoma. By blocking these fibrotic pathways and increasing MMP activity, fluprostenol and its metabolites may also improve the conventional (trabecular) outflow pathway.
Putative Signaling Pathway of this compound
Glaucoma Research Models
To evaluate the efficacy of this compound in lowering IOP, various animal models of ocular hypertension (OHT) are utilized. The following are commonly used and well-characterized models.
Rodent Models of Ocular Hypertension
Rodent models are widely used due to their cost-effectiveness, short reproductive cycles, and the availability of genetic variants.
This model involves the injection of microbeads into the anterior chamber of the eye, which physically obstruct the trabecular meshwork and elevate IOP.
Experimental Workflow:
This model involves injecting hypertonic saline into an episcleral vein, causing sclerosis of the aqueous humor outflow pathways and a subsequent rise in IOP.
Non-Human Primate Models of Ocular Hypertension
Non-human primates, particularly cynomolgus monkeys, are considered the gold standard for preclinical glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.
This model uses laser photocoagulation to damage the trabecular meshwork, leading to a sustained elevation in IOP.
Experimental Protocols
Protocol 1: Microbead-Induced Ocular Hypertension in Mice
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Polystyrene microbeads (15 µm diameter)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Surgical microscope
-
33-gauge needle connected to a Hamilton syringe
-
Tonometer (e.g., TonoLab)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Under a surgical microscope, carefully cannulate the anterior chamber with the 33-gauge needle.
-
Slowly inject 2 µL of the microbead suspension (e.g., 2.5 x 10^6 beads/mL in PBS) into the anterior chamber.
-
Withdraw the needle and apply a topical antibiotic.
-
Allow the animal to recover on a heating pad.
-
Monitor IOP daily for the first week and then weekly. A significant and sustained IOP elevation is typically observed.
-
Once stable OHT is established, initiate topical treatment with this compound (e.g., once daily) to one eye and vehicle to the contralateral eye.
-
Measure IOP at various time points post-treatment to assess the drug's efficacy.
Protocol 2: Laser-Induced Ocular Hypertension in Non-Human Primates
Materials:
-
Cynomolgus monkeys
-
Anesthetic (e.g., Ketamine/Telazol)
-
Argon laser photocoagulator
-
Goniolens
-
Tonometer (e.g., Goldman applanation tonometer)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthetize the monkey.
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Apply approximately 50-75 laser spots (50 µm spot size, 1.0 W power, 0.1 s duration) to 180-360 degrees of the trabecular meshwork.
-
Monitor IOP closely in the days and weeks following the procedure to confirm the development of sustained OHT.
-
After a stable baseline of elevated IOP is achieved, begin topical administration of this compound.
-
Measure IOP at regular intervals to determine the magnitude and duration of the IOP-lowering effect.
Data Presentation
The following tables summarize the expected IOP-lowering efficacy of a keto-prostaglandin analog. The data presented is based on studies with 15-keto latanoprost in a monkey model of glaucoma and serves as a reference for the potential efficacy of this compound.
Table 1: Dose-Response of a Keto-Prostaglandin Analog on IOP in a Monkey Model of Ocular Hypertension
| Concentration | Maximum IOP Reduction (mmHg) | Maximum IOP Reduction (%) |
| 0.0001% | 3.0 ± 0.3 | 9% |
| 0.001% | 7.6 ± 0.6 | 23% |
| 0.01% | 6.3 ± 0.4 | 18% |
| 0.005% Latanoprost | 6.6 ± 0.6 | 20% |
Data are presented as mean ± SEM. IOP reduction is calculated from vehicle-treated baseline on day 5 of treatment.
Table 2: Effect of a Keto-Prostaglandin Analog on Aqueous Humor Dynamics in Normal Monkey Eyes
| Parameter | Baseline | Vehicle-Treated | Drug-Treated (0.005%) |
| Outflow Facility (µL/min/mmHg) | 0.28 ± 0.03 | 0.27 ± 0.03 | 0.29 ± 0.04 |
| Aqueous Flow (µL/min) | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± SEM. The keto-prostaglandin analog did not significantly alter outflow facility or aqueous humor flow, suggesting the IOP reduction is primarily due to an increase in uveoscleral outflow.
Conclusion
This compound holds promise as a therapeutic agent for glaucoma. The experimental models and protocols described herein provide a framework for evaluating its IOP-lowering efficacy and mechanism of action. Based on data from structurally related compounds, it is anticipated that this compound will effectively reduce IOP by enhancing uveoscleral outflow. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin f2α analog fluprostenol attenuates the fibrotic effects of connective tissue growth factor on human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 11-keto Fluprostenol Experimental Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-keto Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues and sources of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common challenges you might encounter during your experiments with this compound.
Preparation and Handling of this compound
Question: I am unsure about the best way to prepare and store this compound to ensure its stability and activity. What are the recommended procedures?
Answer: Proper preparation and storage of this compound are critical to minimize experimental variability. Prostaglandins, in general, are susceptible to degradation in aqueous solutions.
Troubleshooting Steps:
-
Stock Solution Preparation: this compound is typically supplied in an organic solvent like methyl acetate or ethanol. It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO.
-
Storage of Stock Solution: Store the organic stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Preparation of Aqueous Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the organic stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium). It is not recommended to store aqueous solutions of prostaglandins for more than a day, as they are prone to hydrolysis and degradation.
-
Solvent Effects: When preparing working solutions, ensure that the final concentration of the organic solvent is minimal (typically less than 0.1%) to avoid any potential off-target effects on your cells or experimental system. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Inconsistent Results and High Variability Between Replicates
Question: I am observing high variability in my results between replicate wells/experiments when using this compound. What could be the cause, and how can I improve consistency?
Answer: High variability is a common issue in cell-based assays and can stem from several factors, from technical execution to reagent stability.
Troubleshooting Steps:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure your pipettes are properly calibrated and use consistent technique for all additions.
-
Cell Seeding and Health:
-
Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well.
-
Use cells at a consistent and optimal passage number. Cell lines can change their characteristics over time.
-
Confirm that cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Reagent Preparation and Mixing:
-
Always prepare fresh dilutions of this compound for each experiment.
-
Ensure thorough but gentle mixing of all reagents in the wells.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize this "edge effect," consider not using the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Low or No Signal in Functional Assays
Question: I am not observing the expected biological response (e.g., calcium mobilization, reporter gene activation) after treating my cells with this compound. What should I check?
Answer: A lack of signal can be due to issues with the compound, the cells, or the assay itself.
Troubleshooting Steps:
-
Compound Integrity:
-
Confirm the integrity of your this compound stock. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, consider using a fresh vial.
-
Verify the accuracy of your dilutions.
-
-
Receptor Expression:
-
Confirm that your cell line expresses the Prostaglandin F2α receptor (FP receptor), which is the primary target of this compound.[1] You can verify this through techniques like qPCR, Western blot, or flow cytometry.
-
-
Assay Conditions:
-
Agonist Concentration: Ensure you are using an appropriate concentration range of this compound to observe a dose-dependent response.
-
Incubation Time: Optimize the incubation time for your specific assay. The kinetics of the cellular response can vary.
-
Serum Presence: Components in serum can sometimes interfere with prostaglandin activity or metabolism.[2] Consider performing your assay in serum-free media, but ensure your cells remain viable under these conditions for the duration of the experiment.
-
-
Off-Target Effects: this compound is known to have moderate binding to the DP2 (CRTH2) receptor.[1] If your cell line expresses this receptor, it could lead to complex or unexpected signaling events.
High Background Signal in Assays
Question: My negative/vehicle control wells are showing a high signal, making it difficult to interpret my results. How can I reduce the background?
Answer: High background can be caused by several factors, including non-specific binding, cell autofluorescence, or contaminated reagents.
Troubleshooting Steps:
-
Non-Specific Binding: In binding assays, pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding of the ligand. Adding a blocking agent like bovine serum albumin (BSA) to the assay buffer can also be beneficial.
-
Cell Autofluorescence: Some cell lines exhibit high intrinsic fluorescence. Before running your assay, check the autofluorescence of your cells at the excitation and emission wavelengths you will be using.
-
Reagent Contamination: Ensure all your buffers and media are fresh and free from contamination.
-
Constitutive Receptor Activity: Some GPCRs can have agonist-independent (constitutive) activity, especially when overexpressed. This can contribute to a high baseline signal.
Quantitative Data
The following table summarizes the known receptor interactions of this compound.
| Compound | Receptor | Activity | Potency | Reference |
| This compound | FP | Agonist | Potent (specific values not widely published) | |
| This compound | DP2 (CRTH2) | Moderate Binding | Moderate (specific values not widely published) | |
| This compound | DP1 | No significant activity | - |
Experimental Protocols
Below is a detailed methodology for a common functional assay used to assess the activity of FP receptor agonists like this compound.
Protocol: Calcium Mobilization Assay for FP Receptor Activation
This assay measures the increase in intracellular calcium concentration following the activation of the FP receptor, which is a Gq-coupled receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human FP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (in ethanol or DMSO).
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the FP receptor-expressing cells into the black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the Fluo-4 AM in DMSO and then diluting it in the assay buffer. Add Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of the organic solvent.
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injector to add the this compound dilutions or vehicle control to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway of the FP receptor and a general experimental workflow for troubleshooting.
References
Technical Support Center: Optimizing 11-keto Fluprostenol Dosage for In Vivo Animal Studies
Welcome to the technical support center for the in vivo application of 11-keto Fluprostenol. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on dosage optimization and experimental design. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected mechanism of action?
A1: this compound is an analog of prostaglandin D2 (PGD2).[1] Prostaglandin analogs are known to act on various prostanoid receptors, such as the FP receptor, to elicit their biological effects.[2][3] The primary mechanism of action for many prostaglandin analogs involves the modulation of signaling pathways that can lead to outcomes like reduced intraocular pressure or anti-inflammatory responses.[3][4] The introduction of a keto group at the 11th position is a structural modification that may alter its binding affinity, potency, and metabolic stability compared to its parent compounds.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: As there is limited specific dosage information for this compound in the public domain, a dose-range finding (DRF) study is crucial. Based on studies with other prostaglandin analogs, a starting dose in the range of 1-10 µg/kg administered subcutaneously or intraperitoneally could be a reasonable starting point for rodent studies. However, the optimal dose is highly dependent on the animal model, the disease state being investigated, and the desired level of target engagement.
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation of this compound will depend on its solubility and the intended route of administration. Many prostaglandin analogs are lipophilic and may require a vehicle containing a solubilizing agent. A common vehicle for subcutaneous or intraperitoneal injection is a mixture of a small amount of a solvent like DMSO to dissolve the compound, which is then brought to the final volume with a carrier oil (e.g., corn oil) or saline. For instance, a vehicle of 10% DMSO in 90% corn oil is often used. It is critical to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: What are the potential side effects of prostaglandin analogs in animal studies?
A4: Side effects can vary depending on the specific analog, dose, and route of administration. Common side effects observed with prostaglandin analogs include localized irritation at the injection site, transient changes in locomotor activity, and potential for inflammatory responses. In glaucoma studies, topical application can lead to conjunctival hyperemia (redness) and changes in eyelash growth. Close monitoring of the animals post-administration is essential to identify and document any adverse reactions.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent dosing technique. | Ensure all personnel are thoroughly trained on the administration route (e.g., subcutaneous, intraperitoneal injection). Use calibrated equipment for accurate dosing. |
| Biological variability among animals. | Use animals of the same age, sex, and genetic background. Increase the sample size to improve statistical power. | |
| Compound precipitation in vehicle | Poor solubility of this compound. | Try gentle warming (up to 37°C) or brief sonication to aid dissolution. Consider screening alternative biocompatible solvents or vehicle compositions. |
| Unexpected or lack of biological effect | Suboptimal dosage. | Conduct a thorough dose-range finding study with a wide range of doses to identify the optimal therapeutic window. |
| Inappropriate route of administration. | The chosen route may not provide adequate bioavailability. Consider alternative administration routes based on the compound's physicochemical properties and the target tissue. | |
| Rapid metabolism of the compound. | If pharmacokinetic data is available, it can provide insights into the compound's half-life. If not, consider more frequent dosing or a different administration route to maintain effective concentrations. | |
| Observed toxicity or adverse events | Dose is too high. | Reduce the dosage. In your dose-range finding study, carefully observe for signs of toxicity at higher doses to establish the maximum tolerated dose (MTD). |
| Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between compound and vehicle effects. If the vehicle is causing issues, explore alternative formulations. |
Experimental Protocols
Dose-Range Finding (DRF) Study Protocol
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) relevant to the research question.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Based on available data for similar compounds, select a wide range of doses. For example, you could start with 0.1, 1, 10, and 100 µg/kg.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution with the appropriate vehicle (e.g., corn oil, saline) to achieve the final desired concentrations.
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., subcutaneous, intraperitoneal).
-
Monitoring: Observe the animals closely for any signs of toxicity, changes in behavior, or other adverse effects immediately after dosing and at regular intervals for at least 24-48 hours.
-
Data Collection: At a predetermined time point post-dosing, collect relevant samples (e.g., blood, tissue) for pharmacokinetic and pharmacodynamic analysis.
-
Analysis: Analyze the collected data to determine the dose-response relationship and identify the maximum tolerated dose (MTD) and the effective dose range.
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Generalized signaling pathway for prostaglandin analogs.
Caption: Troubleshooting flowchart for in vivo prostaglandin analog experiments.
References
- 1. This compound - Behavioral Neuroscience - CAT N°: 16783 [bertin-bioreagent.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
Common issues with 11-keto Fluprostenol solubility and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility and stability issues encountered when working with 11-keto Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of prostaglandin D2 (PGD2).[1] It is structurally modified to have a prolonged half-life and greater potency compared to its parent compound, Fluprostenol.[1] Fluprostenol itself is a potent analog of prostaglandin F2α (PGF2α) and primarily acts as an agonist at the prostaglandin F receptor (FP receptor). Due to its activity at the FP receptor, it is investigated for various research applications, including those related to glaucoma and other conditions where prostaglandin signaling is relevant.
Q2: What are the main challenges when handling this compound?
A2: Like many prostaglandin analogs, this compound presents challenges related to its low aqueous solubility and chemical instability in aqueous solutions. These factors can significantly impact the accuracy and reproducibility of experimental results.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, it should remain stable for an extended period. If received in a solvent, it should also be stored at -20°C.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in aqueous buffers.
-
Precipitation is observed after adding the compound to an aqueous solution.
Possible Causes:
-
This compound has inherently low solubility in water.
-
The pH of the aqueous buffer is not optimal for solubility.
Solutions:
-
Use of Organic Solvents:
-
Protocol: First, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For a related compound, 15-keto Fluprostenol isopropyl ester, solubility is high in these solvents (approximately 100 mg/mL). Subsequently, this stock solution can be diluted into your aqueous experimental buffer.
-
Important Note: Ensure the final concentration of the organic solvent in your experiment is minimal to avoid any potential off-target effects.
-
-
pH Adjustment:
-
The solubility of prostaglandins can be pH-dependent. While specific data for this compound is limited, for many prostaglandins, solubility increases at a slightly alkaline pH. However, stability may be compromised at higher pH values. It is recommended to test a range of pH values (e.g., 6.0 - 7.4) to find the optimal balance for your specific application.
-
Issue 2: Instability and Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC).
Possible Causes:
-
Hydrolysis: Prostaglandin esters are susceptible to hydrolysis in aqueous solutions.
-
Oxidation: The molecule may be sensitive to oxidation.
-
pH-mediated degradation: Extreme pH values can accelerate degradation.
Solutions:
-
Freshly Prepared Solutions:
-
Protocol: Always prepare aqueous solutions of this compound fresh on the day of the experiment. For a related compound, it is not recommended to store aqueous solutions for more than one day.
-
-
Proper Storage of Stock Solutions:
-
Protocol: Store stock solutions in organic solvents at -20°C or -80°C. Minimize freeze-thaw cycles.
-
-
Control of pH:
-
Maintain the pH of your experimental solutions within a stable range, typically between 6.0 and 7.4.
-
-
Use of Stabilizing Agents (Advanced):
-
For long-term formulations, the use of cyclodextrins or non-ionic surfactants has been shown to improve the stability of other prostaglandin analogs by protecting the ester group from hydrolysis. This may be applicable to this compound but would require experimental validation.
-
Data Presentation
Table 1: Solubility of a Related Prostaglandin Analog (15-keto Fluprostenol isopropyl ester)
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL |
| Ethanol | 100 mg/mL |
| Dimethylformamide (DMF) | 100 mg/mL |
| PBS (pH 7.2) | 16 mg/mL |
Note: This data is for a structurally similar compound and should be used as a guideline for this compound.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO, ethanol, or DMF
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Preparing a Working Aqueous Solution
-
Materials:
-
This compound stock solution (in organic solvent)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution into the aqueous buffer to the final desired concentration.
-
Ensure the final concentration of the organic solvent is below the threshold that might affect your experimental system (typically <0.1%).
-
Use the freshly prepared aqueous solution immediately.
-
Visualizations
Signaling Pathway
This compound is an analog of Fluprostenol, which acts as an agonist at the Prostaglandin F Receptor (FP). The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
References
How to prevent degradation of 11-keto Fluprostenol in solution
Welcome to the technical support center for 11-keto Fluprostenol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes and how can I prevent this?
A1: Rapid loss of activity in your this compound solution is likely due to chemical degradation. Prostaglandin analogs, particularly those with ketone functionalities, can be susceptible to degradation under suboptimal storage conditions. The primary factors influencing stability are pH, temperature, and exposure to light and oxygen.
Troubleshooting Steps:
-
Verify Solvent and pH: this compound, similar to other prostaglandins, is more stable in acidic to neutral aqueous solutions. For instance, Prostaglandin E2 (PGE2) shows significantly greater stability at pH 3-4 compared to alkaline conditions.[1] If you are using an aqueous buffer, ensure the pH is below 7.0. For long-term storage, preparing stock solutions in an anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide is recommended.
-
Control Temperature: Prostaglandin solutions should be stored at low temperatures. For long-term storage of stock solutions, -20°C is advisable.[2] Aqueous solutions are generally not recommended for storage for more than a day. If short-term storage of an aqueous solution is necessary, keep it refrigerated at 2-8°C.
-
Protect from Light: Prostaglandins can be light-sensitive. Store solutions in amber vials or protect them from light by wrapping the container in foil.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot your stock solution into smaller, single-use volumes to avoid this.
-
Consider Oxidation: The cyclopentenone ring structure present in some prostaglandins is highly reactive and susceptible to oxidation.[3][4] While this compound's exact susceptibility is not documented, it is prudent to handle solutions under an inert gas like nitrogen or argon if oxidative degradation is suspected.
Q2: I observe peak broadening or the appearance of new peaks in my HPLC analysis of an this compound solution. What could be happening?
A2: The appearance of new peaks or changes in peak shape during HPLC analysis are strong indicators of degradation. Prostaglandins can undergo several degradation reactions, including hydrolysis, oxidation, and isomerization, leading to the formation of various degradation products. For example, 13,14-dihydro-15-keto-PGE2 is known to decompose via first-order kinetics and can form cyclization products at elevated pH.[5]
Troubleshooting and Identification:
-
Analyze Degradation Products: The new peaks likely represent degradation products. To characterize these, LC-MS/MS is a powerful tool for identifying the molecular weights and fragmentation patterns of these new compounds, which can help in elucidating the degradation pathway.
-
Conduct a Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves exposing your this compound solution to stress conditions such as acidic, basic, oxidative, and photolytic environments. This will help in identifying the likely degradation products under different conditions and in developing a stability-indicating analytical method.
-
Review Solution Preparation and Storage: Re-evaluate your solution preparation and storage protocols against the recommendations in A1. Ensure the pH of your mobile phase is compatible with the stability of the analyte during the HPLC run.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for long-term storage of this compound?
A: For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Stock solutions in these solvents should be stored at -20°C.
Q: Can I store this compound in an aqueous buffer?
A: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis and other degradation pathways. If you must use an aqueous solution, prepare it fresh for each experiment. For short-term storage (up to 24 hours), keep the solution at 2-8°C and at a slightly acidic to neutral pH.
Q: What is the optimal pH for an aqueous solution of this compound?
A: While specific data for this compound is not available, based on data for similar prostaglandins like PGE2, a slightly acidic pH range of 3-6 is likely to offer the best stability in aqueous solutions. Alkaline conditions (pH > 8) should be avoided as they have been shown to rapidly degrade PGE2.
Q: How does the presence of proteins, like albumin, in my cell culture medium affect the stability of this compound?
A: The presence of albumin has been shown to accelerate the decomposition of 13,14-dihydro-15-keto-PGE2. It is plausible that similar effects could occur with this compound. When using protein-containing media, it is best to add the compound immediately before the experiment to minimize potential degradation.
Data on Stability of Related Prostaglandins
The following tables summarize stability data for prostaglandins with structural similarities to this compound, which can provide guidance on handling and storage.
Table 1: Aqueous Stability of Prostaglandin E2 (PGE2) at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
(Data sourced from Sigma-Aldrich product information sheet for Prostaglandin E2)
Table 2: Factors Affecting the Stability of 13,14-dihydro-15-keto-PGE2
| Factor | Effect on Stability | Degradation Products |
| pH | Decomposition follows first-order kinetics and is pH-dependent. | At near-neutral pH without albumin, 13,14-dihydro-15-keto-PGA2 is formed. At elevated pH, cyclization to 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 occurs. |
| Temperature | Decomposition is temperature-dependent. | Not specified, but higher temperatures generally accelerate all degradation pathways. |
| Albumin | Accelerates decomposition quantitatively. | Promotes the formation of the bicyclo rearrangement product even at near-neutral pH. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Long-Term Storage
-
Materials: this compound (solid), anhydrous ethanol (or DMSO, DMF), amber glass vials with PTFE-lined caps.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the compound in the chosen anhydrous organic solvent to a desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways
-
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water, HPLC-UV or HPLC-MS/MS system.
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for a defined period. Keep a control sample wrapped in foil.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.
-
Analysis: Analyze the stressed samples and a control sample by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Compare the chromatograms to identify degradation products. If using MS/MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Visualizations
Caption: Experimental workflow for preparing, testing, and storing this compound solutions.
Caption: Simplified signaling pathway of the Prostaglandin F (FP) receptor.
Caption: Simplified PGE2-EP2/EP4 receptor signaling pathway via Gs protein activation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in 11-keto Fluprostenol assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-keto Fluprostenol assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a metabolite of Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α).[1][2][3] Fluprostenol is used in veterinary medicine and its isopropyl ester, travoprost, is used to treat glaucoma in humans.[1] Measuring this compound can be important for pharmacokinetic and metabolic studies of Fluprostenol, as well as for understanding its biological activity and potential off-target effects.
Q2: What types of assays are available for measuring this compound?
The most common methods for quantifying prostaglandins and their metabolites are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] While immunoassays are generally more cost-effective and have higher throughput, LC-MS/MS offers greater specificity and can overcome issues of cross-reactivity.
Q3: What are the critical sample preparation steps for this compound assays?
Proper sample preparation is crucial for accurate results in prostaglandin assays. For immunoassays, it is important to check for interference from the sample matrix. Samples such as plasma, serum, and tissue homogenates often contain contaminants that can interfere with the assay. Purification using solid-phase extraction (SPE) may be necessary if significant matrix effects are observed. For LC-MS/MS, sample preparation methods like protein precipitation, liquid-liquid extraction (LLE), or SPE are used to remove interfering substances and concentrate the analyte.
Troubleshooting Guide for Unexpected Results
Immunoassay (ELISA) Troubleshooting
Issue 1: Higher-Than-Expected this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Cross-reactivity | Review the cross-reactivity profile of the antibody used in your assay. This compound is a metabolite of Fluprostenol and structurally similar to other prostaglandins. The antibody may be binding to related compounds present in the sample, leading to an overestimation of the this compound concentration. |
| Sample Contamination | Ensure that all labware and reagents are clean and free of contaminants. |
| Improper Standard Curve Preparation | Double-check the dilution calculations and ensure accurate pipetting when preparing the standard curve. |
| Insufficient Washing | Inadequate washing of the plate can lead to high background signal, resulting in artificially high readings. Increase the number of wash steps or the soaking time between washes. |
Issue 2: Lower-Than-Expected or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Prostaglandins can be unstable. Ensure proper sample collection and storage conditions. Samples should ideally be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Improper Reagent Preparation or Storage | Verify that all reagents, including the tracer and antibody, were prepared and stored according to the manufacturer's instructions. Ensure that the enzyme conjugate has not lost activity. |
| Incorrect Assay Procedure | Review the assay protocol to ensure all steps were performed correctly, including incubation times and temperatures. |
| Low Analyte Concentration in Sample | The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating the sample prior to analysis. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inconsistency | Ensure careful and consistent pipetting technique for all reagents and samples. Use calibrated pipettes. |
| Inadequate Plate Washing | Uneven washing across the plate can lead to variability. Ensure all wells are washed thoroughly and consistently. |
| "Edge Effects" | Temperature or evaporation differences at the edges of the plate can cause variability. Ensure the plate is sealed properly during incubations and that the incubator provides uniform temperature distribution. |
LC-MS/MS Troubleshooting
Issue 1: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Components in the sample matrix can interfere with the chromatography, affecting peak shape and retention time. Optimize the sample preparation method to remove interfering substances. |
| Column Degradation | The analytical column may be degrading. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Mobile Phase Issues | Ensure the mobile phase is prepared correctly and is of high quality. Degas the mobile phase to prevent bubble formation. |
Issue 2: Inconsistent or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Matrix components co-eluting with the analyte can suppress or enhance its ionization in the mass spectrometer. Adjust the chromatographic conditions to separate the analyte from interfering compounds. A different ionization source may also be beneficial. |
| Instrument Contamination | The mass spectrometer may be contaminated. Clean the ion source and other relevant components according to the manufacturer's recommendations. |
| Improper Sample Extraction | The extraction efficiency of your sample preparation method may be low or variable. Optimize the extraction protocol to ensure consistent and high recovery of this compound. |
Data Presentation
Table 1: Cross-Reactivity of a Commercial Fluprostenol ELISA Kit
This table summarizes the cross-reactivity of a commercially available Fluprostenol ELISA kit with this compound and other related compounds. This data is essential for interpreting results when measuring samples that may contain multiple prostaglandin species.
| Compound | Cross-Reactivity (%) |
| Fluprostenol | 100 |
| 2,3-dinor Fluprostenol | 100 |
| Fluprostenol lactone diol | 100 |
| 9-keto Fluprostenol | 83 |
| 15(S)-Fluprostenol isopropyl ester | 27 |
| This compound | 15.2 |
| Fluprostenol isopropyl ester | 10 |
| 9-keto Fluprostenol isopropyl ester | 8.5 |
| 15-keto Fluprostenol free acid | 0.9 |
| 15-keto Fluprostenol isopropyl ester | 0.02 |
| Latanoprost | <0.01 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Prostaglandin F2α | <0.01 |
Data adapted from a commercially available Fluprostenol ELISA kit manual.
Experimental Protocols
General Competitive ELISA Protocol
This protocol provides a general workflow for a competitive ELISA for prostaglandin analysis. Note: Always refer to the specific manual provided with your assay kit for detailed instructions.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
-
Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Tracer Addition: Add the enzyme-conjugated prostaglandin (tracer) to each well.
-
Antibody Addition: Add the specific antibody to each well.
-
Incubation: Incubate the plate for the specified time and temperature to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well.
-
Incubation and Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
General LC-MS/MS Protocol for Prostaglandin Analysis
This protocol outlines a general procedure for the analysis of prostaglandins by LC-MS/MS. Note: Method development and validation are critical for achieving accurate and reliable results.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Acidify the sample (e.g., plasma, urine) to approximately pH 3.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the prostaglandins with a higher-percentage organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode for prostaglandins.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the MRM transitions (precursor ion → product ion) for this compound and any internal standards.
-
Visualizations
Fluprostenol Signaling Pathway
Fluprostenol, as a PGF2α analog, primarily acts through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.
Caption: Fluprostenol signaling pathway via the FP receptor.
Experimental Workflow for Troubleshooting High ELISA Results
This workflow provides a logical sequence of steps to troubleshoot unexpectedly high results in an this compound ELISA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Behavioral Neuroscience - CAT N°: 16783 [bertin-bioreagent.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of 11-keto Fluprostenol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 11-keto Fluprostenol.
Section 1: General Information and Handling
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin D2 (PGD2).[1][2] Unlike its precursor Fluprostenol, a potent prostaglandin F2α (PGF2α) analog that primarily acts on the FP receptor, this compound exhibits moderate binding affinity for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] It has essentially no activity at the DP1 receptor.[1] Its structural modifications are intended to give it a prolonged half-life and greater potency compared to endogenous PGD2.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical for maintaining the activity and reproducibility of this compound. For long-term storage, it is recommended to store the compound as supplied at -20°C. Many commercial preparations are supplied in a solution, such as methyl acetate or ethanol. In these conditions, it should be stable for at least two years. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: What solvents are suitable for preparing this compound solutions?
A3: this compound and its derivatives are typically soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). To prepare a stock solution, the solvent it was supplied in can be evaporated under a gentle stream of nitrogen and the compound can be redissolved in the solvent of choice. For biological experiments, it is crucial to make further dilutions of the stock solution into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant, as organic solvents can have physiological effects at low concentrations.
Section 2: Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common assays used to study the effects of this compound.
Receptor Binding Assays
Q4: I am observing low or no specific binding in my this compound receptor binding assay. What are the possible causes and solutions?
A4: Low or no specific binding in a receptor binding assay can be due to several factors. First, ensure the integrity of your this compound stock by verifying its storage conditions and age. Repeated freeze-thaw cycles should be avoided. Second, confirm the expression and viability of the CRTH2 receptor in your cell membrane preparation. The receptor preparation should be stored at -80°C in aliquots. Finally, optimize your assay conditions, including incubation time, temperature, and the pH and ionic strength of your assay buffer, to ensure they are suitable for the CRTH2 receptor.
Q5: My receptor binding assay shows high non-specific binding. How can I reduce it?
A5: High non-specific binding can obscure the specific binding signal. To mitigate this, consider the following:
-
Radioligand Concentration: Use a radiolabeled PGD2 analog at a concentration at or below its dissociation constant (Kd) for the CRTH2 receptor.
-
Blocking Agents: Incorporate bovine serum albumin (BSA) at a concentration of 0.1% to 1% in your assay buffer to block non-specific binding sites on the reaction tubes and filters.
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand.
-
Filter Pre-treatment: If using a filtration-based assay, pre-soaking the filters with a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter.
Cell-Based Functional Assays (e.g., Calcium Mobilization, Chemotaxis)
Q6: I am not observing a response in my calcium mobilization assay after applying this compound to CRTH2-expressing cells. What should I check?
A6: A lack of response in a calcium mobilization assay can be due to issues with the cells, the compound, or the assay itself.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, viable, and expressing functional CRTH2 receptors at the cell surface. Passage number can affect receptor expression levels.
-
Compound Integrity: Verify the concentration and integrity of your this compound solution.
-
G-protein Coupling: The CRTH2 receptor couples to Gi/o G-proteins, which can lead to a decrease in cAMP and mobilization of intracellular calcium. Ensure your cell line has the appropriate G-protein machinery. Co-transfection with a promiscuous G-protein like Gα16 can sometimes be used to couple Gi-linked receptors to calcium mobilization.
-
Assay Buffer: The composition of the assay buffer is critical. It should contain physiological concentrations of calcium and other ions.
-
Dye Loading: Ensure proper loading of the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Inadequate loading will result in a weak or absent signal.
Q7: My chemotaxis assay results with this compound are highly variable and not reproducible. What are the common pitfalls?
A7: Chemotaxis assays are notoriously sensitive to experimental conditions, and achieving high reproducibility can be challenging.
-
Cell Health: Use healthy, actively migrating cells. Starvation protocols to increase receptor expression should be optimized to not compromise cell viability.
-
Gradient Formation: Ensure a stable and reproducible chemoattractant gradient is formed in your assay chamber.
-
Cell Density: The number of cells used in the assay is critical. Too many cells can lead to cell clumping and altered migration behavior.
-
Incubation Time: The incubation time should be optimized to allow for sufficient cell migration without reaching equilibrium, where the gradient is no longer effective.
-
Control Wells: Always include appropriate positive (a known CRTH2 agonist like PGD2) and negative (vehicle) controls to assess the validity of the assay.
Section 3: Experimental Protocols
Detailed Methodology: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for a fluorescence-based calcium mobilization assay to assess the activity of this compound on CRTH2-expressing cells.
-
Cell Culture: Culture a cell line stably or transiently expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells) in appropriate media. Plate the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., PGD2) in the assay buffer at 5x the final desired concentration.
-
Assay Execution: Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation). Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time. After establishing a baseline fluorescence reading, the instrument should add the compound solutions to the wells.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Plot the peak response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Detailed Methodology: In Vivo Luteolysis Induction (Adapted from PGF2α protocols)
This protocol is adapted from established methods for inducing luteolysis in animal models using PGF2α analogs and should be optimized for this compound, which acts on a different receptor.
-
Animal Model: Use a suitable animal model for studying the estrous cycle and luteolysis, such as sheep or cattle.
-
Estrous Cycle Synchronization: Synchronize the estrous cycles of the animals to ensure they are in the mid-luteal phase when the corpus luteum is mature and responsive.
-
Dosage and Administration: The effective dose of this compound for inducing luteolysis needs to be determined empirically. Based on protocols for PGF2α analogs, administration can be via intramuscular injection. A starting dose range could be extrapolated from in vitro potency, but in vivo dose-finding studies are essential.
-
Monitoring Luteolysis: Monitor the regression of the corpus luteum by measuring plasma progesterone concentrations at regular intervals (e.g., 0, 24, 48, and 72 hours) after administration of this compound. A significant drop in progesterone levels indicates luteolysis.
-
Control Group: Include a control group that receives a vehicle injection to account for spontaneous luteal regression.
Section 4: Quantitative Data
The following tables summarize available quantitative data for this compound and related compounds. Note: Specific Ki and EC50 values for this compound are not widely available in the public literature and may need to be determined experimentally.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Reference |
| PGD2 | CRTH2 (human) | 2.4 ± 0.2 | |
| 13,14-dihydro-15-keto PGD2 | CRTH2 (human) | 2.91 ± 0.29 | |
| This compound | CRTH2 (human) | Moderate binding |
| Parameter | Value | Species | Administration Route | Reference |
| PGD2 half-life in plasma | ~30 minutes | Human | In vitro | |
| Carboprost (PGF2α analog) time to peak plasma concentration | 20 minutes | Human | Intramuscular | |
| Gemeprost (PGE1 analog) time to peak plasma concentration | 2-3 hours | Human | Vaginal |
Section 5: Visualizations
Signaling Pathway of this compound via the CRTH2 Receptor
Experimental Workflow for a Calcium Mobilization Assay
Troubleshooting Logic for Low Signal in a Functional Assay
References
Overcoming challenges in 11-keto Fluprostenol delivery to target tissues
Welcome to the technical support center for overcoming challenges in the targeted delivery of 11-keto Fluprostenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to target tissues?
A1: this compound, a potent prostaglandin F2α analog, presents several delivery challenges primarily due to its physicochemical properties. Like many prostaglandin analogs, it has low aqueous solubility, making it difficult to formulate for in vivo administration.[1][2] It is also susceptible to chemical degradation, particularly hydrolysis of its ester group if it is a prodrug form, which can limit its shelf-life and in vivo efficacy.[1][2] Furthermore, achieving targeted delivery to specific tissues while minimizing systemic side effects is a significant hurdle.[3]
Q2: What delivery systems are suitable for this compound?
A2: Nanoparticle-based delivery systems are promising for overcoming the challenges associated with this compound delivery. These include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. For the lipophilic this compound, it would primarily partition into the lipid bilayer.
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or adsorb the drug, offering controlled release profiles.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs like prostaglandin analogs, thereby increasing their solubility and stability.
Q3: How does this compound exert its biological effects at the target tissue?
A3: this compound is an analog of PGF2α and primarily acts as an agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that can lead to various cellular responses depending on the tissue type.
Signaling Pathway
The binding of this compound to the FP receptor triggers a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cellular response.
References
Technical Support Center: Best Practices for Storing and Handling Prostaglandin Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 11-keto Fluprostenol and its related analogs, such as 15-keto Fluprostenol isopropyl ester and 9-keto Fluprostenol isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its analogs?
For long-term stability, these compounds should be stored at -20°C.[1][2] Some suppliers recommend storage at -80°C for stock solutions, which can extend the stable period to 6 months.[3] It is crucial to store the compounds in tightly sealed receptacles to prevent degradation.[4][5]
Q2: What are the recommended solvents for dissolving these compounds?
This compound and its analogs are typically supplied as a solution in an organic solvent like methyl acetate or ethanol. If a different solvent is required, the original solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be redissolved in the solvent of choice. Suitable organic solvents include DMSO, dimethylformamide (DMF), and ethanol.
Q3: What is the solubility of these compounds in different solvents?
The solubility can vary between the different analogs. Below is a summary of reported solubilities.
Q4: Can I store these compounds in aqueous solutions?
It is not recommended to store aqueous solutions of these compounds for more than one day. If an aqueous buffer solution is needed for experiments, it should be prepared fresh.
Q5: What are the general safety precautions for handling these compounds?
These compounds should be handled with care, and appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols or vapors. It is important to prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with water.
Troubleshooting Guides
Problem: The compound appears to have degraded or lost activity.
-
Possible Cause 1: Improper storage.
-
Solution: Verify that the compound has been consistently stored at the recommended temperature of -20°C or below in a tightly sealed container. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Aqueous solution instability.
-
Solution: Aqueous solutions should be prepared fresh and used within a day. Do not store aqueous solutions for extended periods.
-
-
Possible Cause 3: Exposure to light or air.
-
Solution: Store in a tightly sealed, light-resistant container. When preparing solutions, purge with an inert gas like nitrogen or argon.
-
Problem: The compound is not dissolving properly.
-
Possible Cause 1: Incorrect solvent.
-
Solution: Refer to the solubility data to ensure you are using an appropriate solvent. For aqueous solutions, dissolving in a small amount of organic solvent (e.g., DMSO) first and then diluting with the aqueous buffer can improve solubility.
-
-
Possible Cause 2: Low temperature of the solvent.
-
Solution: Ensure the solvent is at room temperature before attempting to dissolve the compound. Sonication may also aid in dissolution.
-
Data Presentation
Table 1: Storage and Stability of Fluprostenol Analogs
| Compound | Recommended Storage Temperature | Stability | Reference |
| 15-keto Fluprostenol isopropyl ester | -20°C | ≥ 2 years | |
| 9-keto Fluprostenol isopropyl ester | -20°C | ≥ 2 years | |
| 15-Keto Travoprost (stock solution) | -80°C | 6 months | |
| 15-Keto Travoprost (stock solution) | -20°C | 1 month |
Table 2: Solubility of Fluprostenol Analogs
| Compound | Solvent | Solubility | Reference |
| 15-keto Fluprostenol isopropyl ester | Ethanol | ~100 mg/mL | |
| DMSO | ~100 mg/mL | ||
| Dimethylformamide (DMF) | ~100 mg/mL | ||
| PBS (pH 7.2) | ~16 mg/mL | ||
| 9-keto Fluprostenol isopropyl ester | DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | ||
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Changing the Solvent
This protocol describes how to change the solvent in which the prostaglandin analog is dissolved.
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the original solvent (e.g., methyl acetate or ethanol).
-
Ensure all of the original solvent has been removed, leaving the compound as a neat oil.
-
Immediately add the desired volume of the new solvent of choice (e.g., DMSO, DMF, or ethanol).
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Store the newly prepared solution at -20°C or -80°C in a tightly sealed container.
Protocol 2: Preparation of an Aqueous Solution
This protocol outlines the preparation of an aqueous solution from a stock solution in an organic solvent.
-
Prepare a stock solution of the prostaglandin analog in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.
-
Prior to the experiment, dilute the stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2).
-
Ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in the experiment.
-
Use the freshly prepared aqueous solution immediately and do not store it for more than one day.
Visualizations
Caption: Workflow for solvent exchange and preparation of aqueous solutions.
Caption: Logical flow for safe handling procedures.
References
Adjusting pH for optimal 11-keto Fluprostenol activity in buffers
Welcome to the technical support center for 11-keto Fluprostenol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin D2 (PGD2).[1][2] It is structurally modified to have a prolonged half-life and greater potency compared to its parent compounds.[1][2] Its primary mechanism of action is through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] It also exhibits moderate binding to the CRTH2/DP2 receptor, another prostaglandin receptor.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is typically supplied as a solution in methyl acetate. For experimental use, it is recommended to evaporate the methyl acetate under a gentle stream of nitrogen and redissolve the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). From this stock solution, further dilutions into aqueous buffers can be made for biological assays.
Q3: What is the optimal pH for this compound activity in aqueous buffers?
A3: The optimal pH for this compound activity can be influenced by its stability and its interaction with its receptor. While specific data for this compound is limited, studies on other prostaglandins provide valuable insights:
-
Stability: Prostaglandin E1 (PGE1) has been shown to be more stable in slightly acidic solutions (pH 4.5-4.7) compared to neutral pH (7.4). For some prostaglandin analogs used in ophthalmic formulations, the optimal stability ranges from pH 5.5 to 7.8.
-
Receptor Binding: The binding of agonists to prostaglandin receptors can be pH-dependent. For the thromboxane A2/prostaglandin H2 receptor, agonist affinity was observed to increase at a more acidic pH of 6.0 compared to 7.4.
Based on this, it is recommended to perform a pH optimization experiment for your specific assay, starting with a range of pH 6.0 to 7.4. A common starting point for many biological assays is a phosphate-buffered saline (PBS) at pH 7.2. However, for this compound, exploring a slightly more acidic buffer may enhance its activity.
Q4: How should I prepare working solutions of this compound in aqueous buffers?
A4: Due to the limited aqueous solubility and potential for hydrolysis of prostaglandin analogs, it is crucial to prepare fresh working solutions for each experiment. It is not recommended to store aqueous solutions for more than one day. To prepare a working solution, dilute the organic stock solution into the desired aqueous buffer immediately before use. Ensure the final concentration of the organic solvent in the assay is minimal to avoid any off-target effects.
Troubleshooting Guides
Issue 1: Low or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Buffer pH | pH Optimization | Test a range of buffer pH values (e.g., 6.0, 6.5, 7.0, 7.4) to determine the optimal pH for this compound activity in your specific assay. |
| Degradation of this compound | Fresh Solution Preparation | Always prepare fresh aqueous working solutions of this compound immediately before each experiment. Avoid using previously prepared and stored aqueous solutions. |
| Improper Storage | Check Storage Conditions | Ensure the stock solution of this compound in organic solvent is stored at -20°C or lower, protected from light and moisture. |
| Solvent Interference | Minimize Final Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is below a level that could cause cellular toxicity or other artifacts (typically <0.5%). |
Issue 2: Poor Solubility in Aqueous Buffer
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Concentration of this compound | Adjust Working Concentration | Prepare a more diluted working solution from your organic stock. If a high concentration is required, consider using a solubilizing agent, but be mindful of its potential effects on the assay. |
| Precipitation upon Dilution | Serial Dilution | Instead of a single large dilution, perform serial dilutions of the organic stock into the aqueous buffer to facilitate better dissolution. |
| Buffer Composition | Test Different Buffers | Some buffer components can affect solubility. Try alternative buffer systems (e.g., HEPES, Tris) at the desired pH. |
Experimental Protocols
Protocol: In Vitro Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the activity of this compound by measuring a downstream signaling event, such as intracellular calcium mobilization, in a cell line expressing the FP receptor.
1. Cell Culture:
- Culture a suitable cell line (e.g., HEK293 cells stably expressing the human FP receptor) in the appropriate growth medium.
- Plate the cells in a 96-well, black-walled, clear-bottom plate at a density optimized for your assay.
- Allow cells to adhere and grow for 24-48 hours.
2. Preparation of this compound Working Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Immediately before the assay, perform serial dilutions of the stock solution in a suitable assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2) to achieve the desired final concentrations.
3. Calcium Mobilization Assay:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells with the assay buffer to remove excess dye.
- Place the plate in a fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Add the this compound working solutions to the wells.
- Monitor the change in fluorescence over time to measure the increase in intracellular calcium.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
- Plot the ΔF against the concentration of this compound to generate a dose-response curve.
- Determine the EC50 value to quantify the potency of this compound.
Visualizations
Caption: Signaling pathway of the FP receptor activated by this compound.
Caption: General experimental workflow for an in vitro cell-based assay.
References
Validation & Comparative
A Comparative Analysis of 11-keto Fluprostenol and Other Prostaglandin Analogs: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of 11-keto Fluprostenol and other widely used prostaglandin analogs for researchers, scientists, and professionals in drug development. The focus is on their receptor binding affinities, signaling pathways, and therapeutic applications, with a particular emphasis on their role in reducing intraocular pressure (IOP).
Executive Summary
Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily due to their efficacy in lowering intraocular pressure. While most commercially available analogs are PGF2α derivatives that act on the FP receptor, this compound, a PGD2 analog, presents an alternative mechanism of action by targeting the DP2 (CRTH2) receptor. This guide delves into the quantitative differences in receptor binding and explores the distinct signaling cascades initiated by these compounds, providing a foundation for further research and development in this therapeutic area.
Comparative Receptor Binding Affinities
The therapeutic efficacy of prostaglandin analogs is intrinsically linked to their binding affinity for their respective receptors. The following table summarizes the binding affinities (Ki) of the active forms of several key prostaglandin analogs. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Receptor Target | Binding Affinity (Ki) [nM] |
| This compound | DP2 (CRTH2) | Moderate Binding (Specific Ki not available in cited literature) |
| Travoprost acid | FP | 35[1] |
| Bimatoprost acid | FP | 83[1] |
| Latanoprost acid | FP | 98[1] |
Note: this compound is reported to have moderate binding affinity to the CRTH2/DP2 receptor, though a precise Ki value was not found in the reviewed literature.[2][3]
Signaling Pathways: A Tale of Two Receptors
The distinct receptor targets of this compound and PGF2α analogs lead to the activation of different intracellular signaling pathways.
This compound and the DP2 Receptor (Gαi-coupled):
This compound acts as an agonist at the DP2 (CRTH2) receptor, which is coupled to an inhibitory G-protein (Gαi). This interaction initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration.
PGF2α Analogs and the FP Receptor (Gαq-coupled):
Prostaglandin F2α (PGF2α) analogs, such as Latanoprost, Travoprost, and Bimatoprost, primarily target the FP receptor. The FP receptor is coupled to a Gq alpha subunit (Gαq). Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of unlabeled prostaglandin analogs by measuring their ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human FP or DP2 receptor)
-
Radiolabeled prostaglandin (e.g., [³H]PGF2α for FP receptor assays)
-
Unlabeled test compounds (this compound, Latanoprost acid, etc.)
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure (IOP) Measurement in Animal Models
This protocol describes a general procedure for evaluating the IOP-lowering effects of prostaglandin analogs in an animal model, such as rabbits or non-human primates.
Materials:
-
Test animals (e.g., New Zealand White rabbits)
-
Test compounds formulated in an appropriate vehicle
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic
Procedure:
-
Baseline Measurement: Acclimatize the animals and measure their baseline IOP using a tonometer after applying a topical anesthetic.
-
Drug Administration: Administer a single topical dose of the test compound or vehicle to the eyes of the animals.
-
IOP Monitoring: Measure the IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.
-
Data Analysis: Compare the IOP changes in the drug-treated group to the vehicle-treated group to assess the efficacy of the test compound.
Discussion and Future Directions
The available data indicate that this compound, through its action on the DP2 receptor, represents a distinct mechanistic approach to lowering IOP compared to the established PGF2α analogs that target the FP receptor. A pilot study on the closely related 15-keto fluprostenol demonstrated its efficacy in reducing IOP, suggesting that DP2 receptor agonists are a promising avenue for glaucoma therapy. Studies have also shown that DP receptor agonists can lower intraocular pressure in animal models.
However, a direct head-to-head comparison of the IOP-lowering efficacy of this compound with leading PGF2α analogs is currently lacking in the public domain. Furthermore, obtaining a precise Ki value for this compound's binding to the DP2 receptor is crucial for a complete quantitative comparison.
Future research should focus on:
-
Determining the specific binding affinity (Ki) of this compound for the human DP2 receptor through competitive radioligand binding assays.
-
Conducting direct comparative in vivo studies to evaluate the IOP-lowering efficacy and duration of action of this compound versus PGF2α analogs.
-
Investigating the potential for synergistic effects when combining DP2 and FP receptor agonists.
-
Exploring the safety and side-effect profiles of topically administered this compound.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its place in the armamentarium of treatments for glaucoma and other ocular hypertensive conditions.
References
A Comparative Guide to Prostaglandin Analogs for Intraocular Pressure Reduction: 11-keto Fluprostenol vs. Latanoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prostaglandin analogs, 11-keto Fluprostenol and Latanoprost, for the reduction of intraocular pressure (IOP), a critical factor in the management of glaucoma. This document summarizes their mechanisms of action, presents available experimental data, and outlines typical experimental protocols for their evaluation.
Disclaimer: Direct comparative clinical trial data for this compound against Latanoprost is limited in publicly available literature. The data for the fluprostenol derivative presented here is based on studies of 15-keto fluprostenol , a closely related metabolite of the prostaglandin analog travoprost.
Mechanism of Action
Both Latanoprost and Fluprostenol derivatives are analogs of prostaglandin F2α (PGF2α) and primarily lower IOP by increasing the outflow of aqueous humor from the eye.[1][2] They act as agonists at the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor.[2]
Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[3] Latanoprost acid is a selective agonist for the FP receptor.[4] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and increases aqueous humor outflow. Some evidence also suggests that latanoprost can enhance outflow through the trabecular meshwork, the conventional outflow pathway.
Fluprostenol and its keto-derivatives also act on the FP receptor. Travoprost, the parent compound of 15-keto fluprostenol, is also an isopropyl ester prodrug that is hydrolyzed to its active free acid, fluprostenol. Fluprostenol is a potent and highly selective FP receptor agonist. The proposed mechanism of action is similar to that of latanoprost, involving increased uveoscleral outflow through extracellular matrix remodeling.
Signaling Pathway
The binding of prostaglandin analogs to the FP receptor initiates a downstream signaling cascade that ultimately leads to the biological effects on aqueous humor outflow.
Caption: Prostaglandin analog signaling pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for 15-keto fluprostenol and latanoprost.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity for FP Receptor |
| Travoprost Acid ([+]-Fluprostenol) | FP | 35 ± 5 | High |
| DP | 52,000 | ||
| EP1 | 9,540 | ||
| EP3 | 3,501 | ||
| EP4 | 41,000 | ||
| IP | >90,000 | ||
| TP | 121,000 | ||
| Latanoprost Acid | FP | 98 | Moderate |
| EP1 | Significant functional activity (EC50 = 119 nM) |
Data sourced from Sharif et al. (2003).
Table 2: IOP Reduction in Preclinical and Clinical Studies
| Compound | Study Population | Dosage | Mean IOP Reduction | Reference |
| 15-keto fluprostenol | Normal Tension Glaucoma Patients | 35 µg/ml, once daily | ~14% from baseline | |
| Latanoprost | Glaucomatous Monkey Eyes | 0.005%, once daily | 6.6 ± 0.6 mm Hg (~20%) from baseline | |
| Latanoprost | Normal Tension Glaucoma Patients | 0.005%, once daily | 23.7% from baseline at peak effect |
Experimental Protocols
The evaluation of IOP-lowering drugs involves both preclinical and clinical studies. Below are generalized methodologies for key experiments.
Preclinical IOP Measurement in Animal Models
Objective: To determine the efficacy and dose-response of a test compound in reducing IOP in a relevant animal model of glaucoma.
Animal Model: Commonly used models include non-human primates (e.g., cynomolgus or rhesus monkeys) with laser-induced ocular hypertension, or rodent models.
Procedure:
-
Baseline IOP Measurement: IOP is measured in conscious or lightly anesthetized animals using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at multiple time points over several days to establish a stable baseline.
-
Drug Administration: The test compound (e.g., this compound or Latanoprost) or vehicle control is administered topically to one or both eyes.
-
Post-treatment IOP Measurement: IOP is measured at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours) after drug administration to determine the onset, peak, and duration of the IOP-lowering effect.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the IOP reduction.
References
- 1. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Head-to-Head Comparison: 11-keto Fluprostenol and Bimatoprost in Ocular Hypotensive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prostaglandin analogs, 11-keto Fluprostenol and bimatoprost, intended for an audience engaged in ophthalmic drug discovery and development. While direct head-to-head clinical trial data is not publicly available for this compound, this guide synthesizes the existing pharmacological data for both compounds, offering a comparative analysis based on their distinct mechanisms of action and receptor profiles.
Introduction
Bimatoprost is a well-established prostaglandin F2α (PGF2α) analog widely used in the treatment of glaucoma to reduce intraocular pressure (IOP). [1]In contrast, this compound is a less-studied analog of prostaglandin D2 (PGD2), presenting a potentially different pharmacological approach to IOP reduction. [2]Understanding the nuances of their mechanisms, receptor affinities, and potential downstream effects is crucial for researchers exploring novel therapeutic targets for glaucoma.
Pharmacological Profile and Mechanism of Action
The primary difference between these two compounds lies in their parent prostaglandin and their resulting receptor targets. Bimatoprost is a synthetic prostamide that functionally mimics PGF2α, while this compound is an analog of PGD2. [2][3] Bimatoprost: As a PGF2α analog, bimatoprost is believed to lower IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathway. It acts as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn facilitates aqueous humor outflow and reduces IOP.
This compound: Information on this compound is limited, but it is identified as an analog of PGD2. PGD2 primarily interacts with two distinct receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). Limited available data suggests that this compound exhibits moderate binding to the CRTH2/DP2 receptor and has essentially no activity at the DP1 receptor. The role of DP2 receptor activation in IOP regulation is not as well-characterized as that of the FP receptor.
Signaling Pathways
The distinct receptor targets of bimatoprost and this compound imply different intracellular signaling cascades.
Comparative Data Summary
Due to the absence of direct comparative studies, a quantitative side-by-side comparison of IOP-lowering efficacy is not possible. However, a qualitative comparison of their known pharmacological characteristics can be informative for researchers.
| Feature | This compound | Bimatoprost |
| Prostaglandin Analog Type | Prostaglandin D2 (PGD2) Analog | Prostaglandin F2α (PGF2α) Analog / Prostamide |
| Primary Receptor Target(s) | DP2 (CRTH2) | Prostaglandin F (FP) Receptor |
| Mechanism of Action | Likely involves modulation of intracellular cAMP levels via Gi-coupled DP2 receptor activation. The precise downstream effects on aqueous humor dynamics are not well-documented. | Increases aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways by activating the FP receptor, leading to extracellular matrix remodeling and ciliary muscle relaxation. |
| Reported Receptor Activity | Moderate binding to CRTH2/DP2 receptor; no activity at DP1 receptor. | Potent agonist at the FP receptor. |
| Clinical Efficacy Data | Not available in public domain. | Numerous clinical trials have demonstrated significant IOP reduction in patients with glaucoma and ocular hypertension. |
| Known Side Effects | Not documented. | Common side effects include conjunctival hyperemia, eyelash growth, and iris hyperpigmentation. |
Experimental Protocols for Comparative Evaluation
For researchers aiming to conduct a head-to-head comparison of this compound and bimatoprost, the following experimental protocols are recommended.
In Vitro Receptor Binding and Activation Assays
Objective: To determine and compare the binding affinities and functional potencies of this compound and bimatoprost at a panel of prostanoid receptors (FP, DP1, DP2, EP1-4, etc.).
Methodology:
-
Receptor Binding Assays: Utilize radioligand binding assays with membrane preparations from cells expressing recombinant human prostanoid receptors. Different concentrations of unlabeled this compound and bimatoprost would be used to compete with a radiolabeled ligand specific for each receptor subtype. The concentration that inhibits 50% of specific binding (IC50) would be determined.
-
Functional Assays: Employ cell-based functional assays to measure the agonist or antagonist activity of the compounds. For Gq-coupled receptors like FP, this could involve measuring intracellular calcium mobilization. For Gi-coupled receptors like DP2, measuring the inhibition of forskolin-stimulated cAMP accumulation would be appropriate.
Preclinical Ocular Hypotensive Efficacy in Animal Models
Objective: To compare the IOP-lowering efficacy and duration of action of topically administered this compound and bimatoprost in a relevant animal model of glaucoma or ocular hypertension.
Methodology:
-
Animal Model: Utilize a well-established animal model such as normotensive or laser-induced hypertensive cynomolgus monkeys, or a rodent model of glaucoma.
-
Drug Administration: Administer single or multiple topical ocular doses of this compound and bimatoprost at various concentrations. A vehicle control group should be included.
-
IOP Measurement: Measure IOP at baseline and at multiple time points post-dosing using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer).
-
Aqueous Humor Dynamics: In a subset of animals, perform studies to evaluate the effects of the compounds on aqueous humor outflow facility (using tonography or perfusion studies) and uveoscleral outflow (using fluorescent tracers).
Ocular Tolerability and Safety Assessment
Objective: To compare the ocular safety and tolerability of this compound and bimatoprost following topical administration.
Methodology:
-
Clinical Observations: Following drug administration in the efficacy studies, perform regular slit-lamp examinations and scoring of ocular signs such as conjunctival hyperemia, chemosis, and corneal clarity using a standardized scoring system (e.g., Draize test).
-
Histopathology: At the end of the in-life phase, conduct histopathological examination of ocular tissues to assess for any drug-related changes.
Conclusion
Bimatoprost is a well-characterized PGF2α analog with a clear mechanism of action and extensive clinical data supporting its efficacy in lowering IOP. This compound, as a PGD2 analog with activity at the DP2 receptor, represents a potentially novel mechanism for IOP reduction. The lack of published data on the ocular hypotensive effects and safety of this compound underscores the need for further investigation. The experimental protocols outlined in this guide provide a framework for a rigorous head-to-head comparison, which would be essential to elucidate the therapeutic potential of this compound relative to established glaucoma therapies like bimatoprost. Such research is critical for the advancement of new and improved treatments for glaucoma.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature [mdpi.com]
- 3. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Prostanoid Receptor Cross-Reactivity Profile of 11-keto Fluprostenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 11-keto Fluprostenol, a prostaglandin D2 (PGD2) analog, with other prostanoid receptors. Prostanoids, a class of lipid mediators, exert their diverse physiological and pathological effects by activating a family of G-protein coupled receptors (GPCRs), broadly classified into DP, EP, FP, IP, and TP receptors. Understanding the selectivity profile of synthetic analogs like this compound is paramount for predicting their biological activities and potential off-target effects in drug development.
This compound is structurally derived from fluprostenol, a potent prostaglandin F2α (PGF2α) analog known for its primary activity at the FP receptor. However, the introduction of a keto group at the 11th position significantly alters its pharmacological profile, directing its affinity towards the DP2 receptor (also known as CRTH2).[1] This guide summarizes the available quantitative data on the binding and functional activity of this compound across a panel of prostanoid receptors, details the experimental methodologies used for such assessments, and provides visual representations of key signaling pathways and experimental workflows.
Comparative Analysis of Receptor Activity
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| DP1 | This compound | Binding Affinity (Ki) | Essentially no activity | [1] |
| DP2 (CRTH2) | This compound | Binding Affinity (Ki) | Moderate binding | [1] |
| FP | Fluprostenol (parent compound) | Functional Activity | Potent Agonist | [2] |
| FP | This compound | Binding/Functional Activity | Not Reported | |
| EP1 | This compound | Binding/Functional Activity | Not Reported | |
| EP2 | This compound | Binding/Functional Activity | Not Reported | |
| EP3 | This compound | Binding/Functional Activity | Not Reported | |
| EP4 | This compound | Binding/Functional Activity | Not Reported | |
| IP | This compound | Binding/Functional Activity | Not Reported | |
| TP | This compound | Binding/Functional Activity | Not Reported |
Note: "Not Reported" indicates that specific quantitative data for this compound on these receptors was not found in the reviewed literature. Further experimental studies are required to establish a complete cross-reactivity profile.
Experimental Protocols
The determination of a compound's receptor cross-reactivity profile involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand specific for the receptor being tested (e.g., [3H]-PGD2 for DP receptors, [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and the cell membranes expressing the target receptor.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing information on the potency (EC50) and efficacy of a compound. The choice of assay depends on the G-protein coupling of the prostanoid receptor.
1. cAMP Functional Assay (for Gs and Gi coupled receptors)
This assay is suitable for DP1, EP2, EP4, and IP receptors (Gs-coupled, increase cAMP) and DP2 and EP3 receptors (Gi-coupled, decrease cAMP).
Objective: To determine the EC50 of this compound in modulating intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells stably expressing the prostanoid receptor of interest.
-
This compound.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of this compound to the cells.
-
For Gi-coupled receptors: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of forskolin.
-
-
Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
2. Calcium Mobilization Assay (for Gq coupled receptors)
This assay is suitable for EP1, FP, and TP receptors, which couple to Gq and signal through an increase in intracellular calcium ([Ca2+]i).
Objective: To determine the EC50 of this compound in inducing intracellular calcium mobilization.
Materials:
-
Whole cells stably expressing the prostanoid receptor of interest.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading before adding varying concentrations of this compound. Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
References
Validating the Specificity of 11-keto Fluprostenol for the FP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11-keto Fluprostenol's specificity for the prostaglandin F (FP) receptor against other established FP receptor agonists. Due to the limited availability of quantitative binding and functional data for this compound across a full panel of prostanoid receptors, this document summarizes the currently available qualitative information and contrasts it with the comprehensive quantitative data for well-characterized FP receptor agonists, namely Fluprostenol, Latanoprost acid, Travoprost acid, and Tafluprost acid. Detailed experimental protocols for assessing receptor binding and functional activity are also provided to aid in the design and interpretation of future studies.
Executive Summary
This compound is an analog of the potent FP receptor agonist, Fluprostenol. While its complete receptor specificity profile remains to be fully elucidated with quantitative data, preliminary information suggests a degree of cross-reactivity. This guide aims to contextualize the known characteristics of this compound by comparing it to other widely used FP receptor agonists that have been extensively profiled for their selectivity.
Comparative Analysis of Prostanoid Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key FP receptor agonists across a range of prostanoid receptors. This data is crucial for understanding their relative selectivity and potential for off-target effects.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostanoid Receptor Agonists
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP1 | DP2 (CRTH2) | IP | TP |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No significant activity[1][2] | Moderate binding[1][2] | Data Not Available | Data Not Available |
| Fluprostenol | 3.5 | - | - | - | - | - | - | - | >10000 |
| Latanoprost acid | 10 - 124 | - | - | - | - | - | - | - | - |
| Travoprost acid | 3.2 | >1000 | >1000 | >1000 | >1000 | >1000 | - | >1000 | >1000 |
| Tafluprost acid | 0.4 | - | - | 50.4 | - | - | - | - | - |
Table 2: Comparative Functional Potencies (EC50, nM) of Prostanoid Receptor Agonists
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP1 | DP2 (CRTH2) | IP | TP |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluprostenol | 6.1 | - | - | - | - | - | - | - | - |
| Latanoprost acid | 54.6 | - | - | - | - | - | - | - | - |
| Travoprost acid | 3.2 | - | - | - | - | - | - | - | - |
| Tafluprost acid | 0.5 | - | - | - | - | - | - | - | - |
Experimental Protocols
To ensure robust and reproducible data for receptor specificity, detailed and validated experimental protocols are essential. Below are representative protocols for radioligand binding and calcium mobilization functional assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human prostanoid receptor of interest (e.g., FP, EP1, etc.).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-PGF2α for the FP receptor).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Assay Buffer, radioligand, a high concentration of a known unlabeled ligand for the receptor, and receptor membranes.
-
Competition Binding: Assay Buffer, radioligand, serially diluted test compound, and receptor membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of a compound by quantifying the increase in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors like the FP receptor.
1. Materials:
-
Cell Line: A cell line (e.g., HEK293) stably or transiently expressing the human prostanoid receptor of interest.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound or other agonists.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
2. Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the diluted test compound into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Visualizations
Experimental Workflow for Receptor Specificity Validation
The following diagram illustrates a typical workflow for characterizing the specificity of a novel compound like this compound.
Workflow for validating receptor specificity.
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist like this compound initiates a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium.
Simplified FP receptor signaling cascade.
Conclusion
Based on the currently available information, this compound is a potent analog of Fluprostenol that primarily acts on the FP receptor. However, the qualitative data indicating "moderate binding to the CRTH2/DP2 receptor" suggests it may not be as selective as some other FP receptor agonists for which comprehensive quantitative data is available. Further rigorous testing of this compound in competitive binding and functional assays across a full panel of prostanoid receptors is necessary to definitively establish its specificity profile. The experimental protocols and comparative data provided in this guide offer a framework for conducting and interpreting such validation studies. This will be crucial for its potential development and application in research and therapeutic contexts where high receptor specificity is paramount.
References
A Side-by-Side Analysis of 11-keto Fluprostenol and its Parent Compound Fluprostenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its metabolites is critical for advancing therapeutic discovery. This guide provides a detailed, data-driven comparison of the potent prostaglandin F2α (PGF2α) analog, fluprostenol, and its oxidized metabolite, 11-keto fluprostenol. This analysis focuses on their receptor binding profiles, functional potencies, and known pharmacokinetic characteristics, supported by detailed experimental methodologies and visual representations of their signaling pathways.
Fluprostenol is a well-established and potent agonist of the prostaglandin F receptor (FP receptor), a class of G-protein coupled receptors (GPCRs) involved in various physiological processes. In contrast, its metabolite, this compound, is formed through the oxidation of the hydroxyl group at the C-11 position of the cyclopentane ring. This structural modification significantly alters its pharmacological profile, leading to a shift in receptor preference towards the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for fluprostenol and provide a contextual baseline for the less-characterized this compound by including data for the natural CRTH2/DP2 receptor agonist, prostaglandin D2 (PGD2).
Table 1: Receptor Binding Affinity (Ki)
| Compound | Primary Receptor Target | Ki (nM) | Species | Notes |
| Fluprostenol | FP | 35 ± 5[1] | Human (recombinant) | High affinity for the FP receptor. |
| This compound | CRTH2/DP2 | Data not available | - | Described as having "moderate binding affinity".[2] |
| Prostaglandin D2 (PGD2) | CRTH2/DP2 | 2.4 ± 0.2[3] | Human (recombinant) | High affinity endogenous ligand for CRTH2/DP2. |
Table 2: Functional Potency (EC50/IC50)
| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Cell Type/System |
| Fluprostenol | Phosphoinositide Turnover | FP | 1.4[1] | Human Ciliary Muscle Cells |
| FP | 3.6[1] | Human Trabecular Meshwork Cells | ||
| FP | 2.6 | Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells | ||
| PGF2α Binding Inhibition | FP | 3.5 | Human FP Receptors | |
| This compound | - | CRTH2/DP2 | Data not available | - |
| Prostaglandin D2 (PGD2) | cAMP Inhibition | CRTH2/DP2 | 1.8 ± 0.4 | HEK293 cells expressing human CRTH2 |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Key Parameters | Notes |
| Fluprostenol | Horse | Absorption: Rapidly absorbed after intramuscular injection (peak plasma concentration within 5-90 min). Distribution: ~88% bound to plasma proteins. | Detailed pharmacokinetic parameters (t1/2, Vd, CL) in common laboratory species are not readily available. |
| This compound | - | Data not available | - |
Signaling Pathways
Fluprostenol and this compound mediate their effects through different G-protein coupled receptor signaling cascades. Fluprostenol activates the FP receptor, which is primarily coupled to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. In contrast, this compound is reported to act on the CRTH2/DP2 receptor, which is coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Experimental Protocols
To enable researchers to conduct direct comparative studies, the following are detailed methodologies for key in vitro assays.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of fluprostenol and this compound for their respective receptors.
-
Receptor Preparation:
-
Prepare cell membrane homogenates from cells stably expressing either the human FP receptor or the human CRTH2/DP2 receptor.
-
Quantify the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand. For the FP receptor, [3H]PGF2α is commonly used. For the CRTH2/DP2 receptor, [3H]PGD2 is appropriate.
-
Add increasing concentrations of the unlabeled competitor (fluprostenol for the FP receptor assay, and this compound for the CRTH2/DP2 receptor assay).
-
To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., unlabeled PGF2α or PGD2).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation and Termination:
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Intracellular Calcium Mobilization)
This protocol is suitable for assessing the functional potency (EC50) of fluprostenol at the Gq-coupled FP receptor.
-
Cell Preparation:
-
Seed cells stably expressing the human FP receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of fluprostenol.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the different concentrations of fluprostenol to the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of fluprostenol.
-
Plot the fluorescence response against the logarithm of the fluprostenol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Functional Assay (cAMP Inhibition)
This protocol is suitable for assessing the functional potency (EC50) of this compound at the Gi-coupled CRTH2/DP2 receptor.
-
Cell Preparation and Treatment:
-
Seed cells stably expressing the human CRTH2/DP2 receptor into a 96-well plate and culture overnight.
-
Pre-treat the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.
-
Add increasing concentrations of this compound to the wells and incubate for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50 for inhibition) value.
-
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive side-by-side analysis of fluprostenol and this compound.
Conclusion
The available data clearly position fluprostenol as a high-affinity, potent, and selective agonist for the FP receptor. In contrast, its metabolite, this compound, exhibits a distinct pharmacological profile with a preference for the CRTH2/DP2 receptor. While quantitative data for this compound remains limited, its altered receptor activity highlights a significant structure-activity relationship resulting from the oxidation at the C-11 position.
For researchers in drug development, this comparative analysis underscores the importance of characterizing the pharmacological activity of major metabolites. The shift in receptor preference from the FP to the CRTH2/DP2 receptor suggests that the in vivo effects of fluprostenol administration may be a composite of the actions of both the parent compound and its 11-keto metabolite, potentially influencing both efficacy and side-effect profiles. Further quantitative studies on this compound are warranted to fully elucidate its biological significance.
References
- 1. The disposition and metabolism of the synthetic prostaglandin fluprostenol (ICI 81,008) in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 11-keto Fluprostenol Against Commercially Available Prostaglandin Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-keto Fluprostenol against widely used commercially available prostaglandin standards: Latanoprost, Travoprost, and Bimatoprost. The focus of this analysis is to benchmark their biochemical and pharmacological properties, particularly their interactions with the prostaglandin F (FP) receptor, a key target in glaucoma therapy. While Latanoprost, Travoprost, and Bimatoprost are well-characterized potent FP receptor agonists, available data on this compound indicates its primary activity is at the prostaglandin D2 (DP) receptor, specifically CRTH2/DP2. This guide presents the available quantitative data to aid researchers in selecting the appropriate compound for their studies.
Overview of Compared Prostaglandin Analogues
Latanoprost , Travoprost , and Bimatoprost are commercially available and widely studied prostaglandin analogues, primarily used in the treatment of glaucoma. They function as FP receptor agonists, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure. These compounds are often administered as prodrugs (e.g., isopropyl esters) and are hydrolyzed in the eye to their biologically active acid forms.
Quantitative Comparison of Receptor Activity
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of the active forms of the commercially available standards at the human prostaglandin FP receptor.
Table 1: Prostaglandin FP Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Notes |
| Latanoprost acid | Human FP | 98 | |
| Travoprost acid | Human FP | 35 ± 5 | |
| Bimatoprost acid | Human FP | 59 ± 6 | Also shows affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors. |
| Bimatoprost | Human FP | 6310 ± 1650 | The ethyl amide prodrug form. |
| This compound | Human FP | Data not available | Primarily characterized as a DP2 receptor ligand. |
| Fluprostenol (parent compound) | Human FP | IC50 = 3.5 | IC50 value from a competitive binding assay. |
Table 2: Prostaglandin FP Receptor Functional Activity (EC50)
| Compound | Assay Type | EC50 (nM) | Cell Line |
| Latanoprost acid | Phosphoinositide Turnover | 54.6 ± 12.4 | Cloned human ciliary body FP receptor |
| Phosphoinositide Turnover | 198 ± 83 | Human Ciliary Muscle Cells | |
| Travoprost acid | Phosphoinositide Turnover | 3.2 ± 0.6 | Cloned human ciliary body FP receptor |
| Phosphoinositide Turnover | 2.6 ± 0.8 | Human Ciliary Muscle Cells | |
| Bimatoprost acid | Phosphoinositide Turnover | 5.8 ± 2.6 | Cloned human ciliary body FP receptor |
| Phosphoinositide Turnover | 3.6 ± 1.2 | Human Ciliary Muscle Cells | |
| Bimatoprost | Intracellular Ca2+ Mobilization | 2940 ± 1663 | Cloned human FP receptors (HEK cells) |
| This compound | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for FP Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
1. Materials:
- HEK293 cells stably expressing the human FP receptor.
- Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
- Radioligand: [3H]-PGF2α or a suitable selective FP receptor radioligand.
- Unlabeled competitor (test compound, e.g., this compound, Latanoprost acid).
- Non-specific binding control (a high concentration of an unlabeled FP receptor agonist, e.g., PGF2α).
- Scintillation cocktail and scintillation counter.
- Glass fiber filters (e.g., GF/C).
2. Procedure:
- Prepare cell membranes from HEK293-FP cells by homogenization and centrifugation.
- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.
- To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Phosphoinositide (PI) Turnover
This assay measures the functional activity (EC50) of a compound by quantifying the production of inositol phosphates, a downstream signaling event following FP receptor activation.
1. Materials:
- Cells expressing the human FP receptor (e.g., HEK293-FP or human ciliary muscle cells).
- Cell culture medium containing [3H]-myo-inositol.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
- Test compound at various concentrations.
- Dowex AG1-X8 resin (formate form).
- Scintillation cocktail and scintillation counter.
2. Procedure:
- Culture the cells in medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
- Wash the cells to remove unincorporated [3H]-myo-inositol.
- Pre-incubate the cells in assay buffer containing LiCl (to inhibit inositol monophosphatase).
- Add the test compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).
- Extract the inositol phosphates and apply the samples to Dowex columns.
- Wash the columns to remove free inositol and elute the total inositol phosphates with a high salt buffer.
- Add scintillation cocktail to the eluate and measure the radioactivity.
3. Data Analysis:
- Plot the amount of [3H]-inositol phosphates produced against the logarithm of the test compound concentration.
- Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Mandatory Visualizations
Prostaglandin FP Receptor Signaling Pathway
Caption: Prostaglandin FP Receptor Signaling Pathway.
Experimental Workflow for Prostaglandin Analogue Comparison
Caption: Experimental Workflow for Prostaglandin Analogue Comparison.
References
Safety Operating Guide
Proper Disposal of 11-keto Fluprostenol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 11-keto Fluprostenol is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal in a laboratory setting.
This compound is a synthetic prostaglandin analog. Its disposal requires adherence to specific safety protocols due to its chemical properties and potential hazards. Improper disposal can lead to environmental contamination and may pose health risks.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound presents several hazards that must be considered during handling and disposal.
| Hazard Classification | Description |
| Flammable Liquid | The product is highly flammable as a liquid and vapor. |
| Serious Eye Irritation | Causes serious eye irritation. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. |
Source: Cayman Chemical Safety Data Sheet
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its flammability and toxicity, this compound waste must be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. Keep it separate to avoid dangerous reactions. Specifically, do not mix with household garbage and ensure it does not enter the sewage system[1].
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a designated, leak-proof, and chemically resistant container for collecting this compound waste. The container should have a secure screw-top cap.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic"). Include the accumulation start date.
Step 3: Waste Accumulation and Storage
-
Accumulate in a Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, open flames, and hot surfaces[1].
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent spills from spreading.
-
Keep Containers Closed: Ensure the waste container is always securely closed, except when adding waste.
-
Ventilation: Store in a well-ventilated area[1].
Step 4: Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Arrange for Pickup: Schedule a pickup for the hazardous waste with your institution's EHS or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste yourself.
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, regional, national, and international regulations[1].
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert, absorbent material like sand or vermiculite to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled safely and in compliance with regulatory requirements, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and the material's SDS before handling and disposal.
References
Personal protective equipment for handling 11-keto Fluprostenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 11-keto Fluprostenol in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[1] The primary hazards are detailed in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses or chemical goggles. | To prevent eye contact and serious eye irritation. |
| Hand Protection | Protective gloves. | To avoid skin contact. |
| Skin and Body Protection | Protective clothing. | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a respiratory protective device. | To avoid inhalation of vapors, which can cause drowsiness or dizziness. |
Operational Handling and Storage
Proper operational procedures and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Ensure good ventilation or work in an exhaust hood to prevent the formation of aerosols.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Electrostatic Charges: Take precautionary measures against static discharge. Use only non-sparking tools.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Storage Conditions:
-
Temperature: Store in a cool location.
-
Container: Keep the receptacle tightly sealed.
-
Special Instructions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Instructions |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell. |
| If exposed or concerned | Get medical advice/attention. |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
